molecular formula C18H23NO9 B610237 Propargyl-PEG4-5-nitrophenyl carbonate

Propargyl-PEG4-5-nitrophenyl carbonate

Cat. No.: B610237
M. Wt: 397.4 g/mol
InChI Key: BRQWRLYCHVNDKS-UHFFFAOYSA-N
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Description

Propargyl-PEG4-5-nitrophenyl carbonate is a PEG derivative containing a propargyl group and nitrophenyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. NPC is reactive towards the amino group of lysine by means of stable urethane linkages. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

(4-nitrophenyl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO9/c1-2-7-23-8-9-24-10-11-25-12-13-26-14-15-27-18(20)28-17-5-3-16(4-6-17)19(21)22/h1,3-6H,7-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQWRLYCHVNDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG4-5-nitrophenyl carbonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne group for "click" chemistry and an activated carbonate for amine modification, allows for the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on experimental protocols and logical workflows.

Core Structure and Functionality

This compound consists of three key components:

  • Propargyl Group: A terminal alkyne that serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific and efficient, enabling the formation of a stable triazole linkage with azide-containing molecules.

  • Polyethylene Glycol (PEG4) Spacer: A tetra-ethylene glycol spacer that enhances the solubility and biocompatibility of the molecule and its conjugates. The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • 5-Nitrophenyl Carbonate Group: An activated ester that reacts readily with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds. The 5-nitrophenyl group is a good leaving group, facilitating the reaction under mild conditions.

This dual functionality makes it an ideal tool for constructing complex biomolecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₈H₂₃NO₉
Molecular Weight 397.38 g/mol
CAS Number 1422540-81-5
Appearance Solid
Purity Typically ≥95%
Storage and Stability Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[1]

Synthesis

The synthesis of this compound involves a multi-step process, which can be broadly outlined as follows:

A Propargyl-PEG4-OH C This compound A->C Reaction B 4-Nitrophenyl chloroformate B->C D Base (e.g., Pyridine, Triethylamine) in an inert solvent (e.g., Dichloromethane) D->C

A simplified schematic of the synthesis of this compound.

A detailed experimental protocol for a similar synthesis is described below, which can be adapted for this compound.

Experimental Protocol: Synthesis of an Amine-Reactive Propargyl-PEG Compound

This protocol is adapted from the synthesis of a related amine-reactive α-hydroxyl-ω-propargyl PEG.

Materials:

Procedure:

  • Dissolve α-hydroxyl-ω-propargyl PEG and triethylamine (3 equivalents) in anhydrous DCM at 0°C in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve 4-nitrophenyl chloroformate (2 equivalents) in anhydrous DCM.

  • Add the 4-nitrophenyl chloroformate solution dropwise to the stirred PEG solution at 0°C.

  • Allow the reaction to proceed for 2 hours at 0°C, and then let it warm to room temperature and stir for an additional 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 1% HCl) and brine to remove excess triethylamine and other aqueous-soluble impurities.

  • The organic layer is then dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the final this compound.

Applications in PROTAC Synthesis

This compound is extensively used as a linker in the modular synthesis of PROTACs. A general workflow for PROTAC synthesis using this linker is depicted below.

cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry A This compound C Propargyl-PEG4-E3 Ligase Ligand Conjugate A->C B E3 Ligase Ligand with primary amine B->C E Final PROTAC Molecule C->E Cu(I) catalyst, Sodium Ascorbate (B8700270) D Warhead (Target Protein Ligand) with azide D->E

General workflow for PROTAC synthesis using this compound.
Experimental Protocol: PROTAC Synthesis

This protocol outlines the two main steps in synthesizing a PROTAC using this compound.

Step 1: Conjugation to an Amine-Containing E3 Ligase Ligand

Materials:

  • This compound

  • E3 ligase ligand containing a primary amine (e.g., a derivative of thalidomide (B1683933) or VHL-1)

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Add a solution of this compound (1-1.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by flash chromatography or preparative HPLC to yield the propargyl-functionalized E3 ligase ligand.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Propargyl-PEG4-E3 Ligase Ligand Conjugate (from Step 1)

  • Azide-functionalized warhead (target protein ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve the propargyl-functionalized E3 ligase ligand (1 equivalent) and the azide-functionalized warhead (1-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • Add the sodium ascorbate solution (typically 0.2-0.5 equivalents) to the reaction mixture, followed by the CuSO₄·5H₂O solution (typically 0.1-0.2 equivalents).

  • Stir the reaction at room temperature for 1-12 hours. The reaction progress should be monitored by LC-MS.

  • Once the reaction is complete, the crude PROTAC can be purified by preparative HPLC to yield the final product.

PROTAC Mechanism of Action

The synthesized PROTAC molecule acts as a bridge to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitin transfer Recycling PROTAC and E3 Ligase Recycling TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Bioconjugation to Proteins

The amine-reactive nature of this compound also makes it a valuable tool for the PEGylation and functionalization of proteins and other biomolecules. The following is a general protocol for protein conjugation.

Experimental Protocol: Protein Conjugation

Materials:

  • Protein of interest with accessible lysine residues in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous DMSO or DMF to dissolve the linker

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • To a solution of the protein (typically 1-10 mg/mL), add a 5-20 fold molar excess of the linker solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

  • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

  • Remove the unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • The degree of conjugation can be assessed by techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its heterobifunctional nature enables the straightforward construction of complex molecular architectures, facilitating the development of novel therapeutics like PROTACs and the functionalization of biomolecules for a wide range of applications. The experimental protocols provided in this guide serve as a starting point for the successful implementation of this valuable chemical linker in your research endeavors.

References

Propargyl-PEG4-5-nitrophenyl carbonate: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional crosslinker that serves as a versatile tool in the field of bioconjugation. Its unique architecture, featuring a terminal alkyne (propargyl group) and an amine-reactive 5-nitrophenyl carbonate moiety, enables the sequential and controlled linkage of two different molecules. The integrated polyethylene (B3416737) glycol (PEG) spacer, consisting of four ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the linker and the resulting conjugate.[1]

This technical guide provides an in-depth overview of the applications, reaction mechanisms, and experimental considerations for utilizing this compound in research and drug development.

Core Applications

The primary applications of this compound revolve around its ability to covalently connect a biomolecule (e.g., a protein, peptide, or antibody) to another molecule of interest, such as a small molecule drug, a fluorescent dye, or a ligand for targeted delivery.[2][3]

Two of the most prominent applications are:

  • PEGylation: The process of attaching PEG chains to proteins, peptides, or other biomolecules to improve their pharmacokinetic and pharmacodynamic properties.[3] The PEG4 spacer in this linker contributes to this effect.

  • Synthesis of Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[4][5][6] this compound can serve as the linker connecting the E3 ligase ligand and the target protein ligand.[4]

Chemical Properties and Reactivity

This compound possesses two distinct reactive functionalities:

  • 5-Nitrophenyl Carbonate: This group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form stable carbamate (B1207046) linkages.[1][7] This reaction is efficient in aqueous buffers at physiological to slightly alkaline pH.

  • Propargyl Group (Terminal Alkyne): This functional group is employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] It reacts with an azide-modified molecule to form a stable triazole ring.[8]

The tetraethylene glycol (PEG4) linker enhances the aqueous solubility of the molecule and the resulting bioconjugate, mitigating potential aggregation issues.[1]

Quantitative Data

The efficiency of bioconjugation reactions involving this compound can be influenced by various factors, including the concentration of reactants, buffer composition, pH, and temperature. While specific data for this exact linker is not extensively published in peer-reviewed literature, the following tables provide representative data for the key reaction types.

Table 1: Representative Efficiency of Amine-Reactive PEGylation

ParameterTypical Value/RangeNotes
Molar Excess of Linker20-fold or higherRequired for efficient labeling, especially with dilute protein solutions.[9]
Degree of Labeling4-6 PEG linkers per antibodyCan be controlled by adjusting the molar ratio of linker to protein.[10]
Quantification MethodsTNBS Assay, UV-Vis Spectroscopy, Mass SpectrometryUsed to determine the number of PEG molecules attached per protein.[11]

Table 2: Representative Efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical Value/RangeNotes
Reaction YieldNear-quantitative (>95%)CuAAC is known for its high efficiency and specificity.[2][3]
Reaction Time1-4 hoursCan be influenced by catalyst, ligand, and reactant concentrations.[12]
Copper Catalyst Concentration50-250 µMThe use of a ligand is crucial to protect the biomolecule.[12]
Ligand-to-Copper Ratio5:1Ligands like THPTA stabilize the Cu(I) catalyst and protect against oxidative damage.[13]

Experimental Protocols

The following are detailed, representative methodologies for the two key reactions involving this compound. Note: These are generalized protocols and should be optimized for specific applications.

Protocol 1: Amine Conjugation to a Protein

This protocol describes the conjugation of the 5-nitrophenyl carbonate group of the linker to primary amines on a protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[9]

  • Linker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: a. While gently vortexing the protein solution, add the calculated volume of the linker stock solution. A 20-fold molar excess of the linker is a common starting point.[9] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10] b. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.[11]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified protein from Protocol 1 and an azide-containing molecule.

Materials:

  • Propargyl-modified protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, combine the propargyl-modified protein and the azide-containing molecule in the reaction buffer. A 2-fold molar excess of the azide (B81097) molecule over the alkyne groups on the protein is a typical starting point.[13]

  • Catalyst-Ligand Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is recommended.[13]

  • Reaction Initiation: a. Add the copper/ligand premix to the protein-azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[12] b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.[12]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS for small molecules or SDS-PAGE for proteins.[12]

  • Quenching and Purification: Quench the reaction by adding EDTA to chelate the copper. Purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents and byproducts.

Visualizations

The following diagrams illustrate the logical workflows for the bioconjugation processes described.

experimental_workflow cluster_amine_conjugation Step 1: Amine Conjugation p Protein with Primary Amines mix1 React in Amine-Free Buffer (pH 7.2-8.0) p->mix1 l This compound l->mix1 quench1 Quench with Tris Buffer mix1->quench1 purify1 Purify (Desalting/Dialysis) quench1->purify1 prop_protein Propargyl-Modified Protein purify1->prop_protein

Workflow for the initial amine conjugation step.

experimental_workflow_click cluster_click_chemistry Step 2: Click Chemistry (CuAAC) prop_protein Propargyl-Modified Protein mix2 React with CuSO4/Ligand & Sodium Ascorbate prop_protein->mix2 azide_mol Azide-Containing Molecule azide_mol->mix2 quench2 Quench with EDTA mix2->quench2 purify2 Purify Conjugate quench2->purify2 final_conjugate Final Bioconjugate purify2->final_conjugate

Workflow for the subsequent click chemistry step.

protac_synthesis_logic cluster_protac Logical Flow for PROTAC Synthesis poi_ligand Protein of Interest (POI) Ligand with Primary Amine step1 Amine Conjugation poi_ligand->step1 linker This compound linker->step1 e3_ligand E3 Ligase Ligand with Azide step2 Click Chemistry (CuAAC) e3_ligand->step2 intermediate Propargyl-Linker-POI Ligand step1->intermediate intermediate->step2 protac PROTAC Molecule step2->protac

Logical relationship in PROTAC synthesis.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Propargyl-PEG4-5-nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Propargyl-PEG4-5-nitrophenyl carbonate, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and targeted drug delivery, including the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the aqueous behavior of this reagent is paramount for its effective application in experimental design and the successful synthesis of complex biomolecules.

Core Concepts: Structure and Aqueous Behavior

This compound is comprised of three key functional components: a terminal propargyl group for "click" chemistry, a tetra-polyethylene glycol (PEG4) spacer, and a 5-nitrophenyl carbonate reactive group for amine conjugation.[1][2][3] The PEG spacer is specifically incorporated to enhance the aqueous solubility of the molecule.[2][3]

While qualitatively described as water-soluble, the practical application of this compound in aqueous buffers is nuanced by its chemical stability. The 5-nitrophenyl carbonate ester is susceptible to hydrolysis, a reaction that competes with the desired conjugation to primary amines.[4][5] This hydrolysis is significantly influenced by the pH of the medium, with the rate increasing at higher pH values.[5] Consequently, for optimal performance, fresh solutions should be prepared immediately prior to use.[4][5]

Quantitative Data Summary

Specific quantitative solubility data for this compound in various aqueous buffers is not extensively published in publicly available literature. However, based on product technical data sheets for this and structurally similar PEGylated nitrophenyl carbonates, a qualitative summary of its solubility and stability is presented below.

Solvent/Buffer System Solubility Key Considerations & Stability References
WaterSolubleProne to hydrolysis, which is accelerated at higher pH. Fresh solutions are recommended.[2][3][4][5][6]
Common Organic Solvents (DMSO, DMF, Chloroform)SolubleProvides a non-aqueous alternative for initial stock solution preparation.[4][5]
Aqueous Buffers (e.g., PBS, Borate, Carbonate)Expected to be SolubleThe nitrophenyl carbonate group reacts with primary amines optimally at pH 7-10. However, the rate of hydrolysis also increases in this pH range, creating a competitive reaction environment.[4][5]

Experimental Protocols

Given the absence of a standardized, published protocol for the quantitative solubility assessment of this compound, a general methodology is proposed below. This protocol is designed to be adaptable to specific laboratory conditions and buffer systems.

Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Thermomixer or equivalent shaker/incubator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Calibrated pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution in Buffer: In separate microcentrifuge tubes, perform serial dilutions of the DMSO stock solution into the target aqueous buffer to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure the final percentage of DMSO is consistent across all samples and does not exceed a level that would significantly impact solubility (typically ≤1%).

  • Equilibration: Incubate the prepared solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle agitation to allow for equilibration.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes) to pellet any undissolved precipitate.

  • Sample Analysis: Carefully collect the supernatant from each tube and analyze the concentration of the dissolved this compound using a validated HPLC method. The mobile phase composition and gradient will need to be optimized for the compound. Detection can be performed by monitoring the absorbance of the nitrophenyl group (typically around 400 nm, though this should be confirmed).

  • Determination of Solubility Limit: The kinetic solubility is defined as the highest concentration at which no precipitation is observed. This can be determined by plotting the measured concentration against the prepared concentration. The point at which the measured concentration plateaus indicates the solubility limit under the tested conditions.

Visualizing Experimental and Logical Workflows

To aid researchers in their experimental design, the following diagrams illustrate key processes and relationships.

G cluster_prep Solution Preparation cluster_exp Experimental Steps cluster_analysis Data Analysis stock Prepare High Concentration Stock in DMSO dilute Serially Dilute Stock into Aqueous Buffer stock->dilute equilibrate Equilibrate at Controlled Temperature dilute->equilibrate centrifuge Centrifuge to Pellet Precipitate equilibrate->centrifuge analyze Analyze Supernatant via HPLC-UV centrifuge->analyze plot Plot Measured vs. Prepared Concentration analyze->plot determine Determine Solubility Limit (Plateau of Curve) plot->determine G cluster_reactions Competitive Reactions in Aqueous Buffer cluster_outcomes Products reagent Propargyl-PEG4-5-NPC in Aqueous Buffer hydrolysis Hydrolysis (pH Dependent) reagent->hydrolysis Increases with pH conjugation Amine Conjugation (Desired Reaction) reagent->conjugation Optimal at pH 7-10 hydrolyzed_peg Inactive PEG-Propargyl + 5-Nitrophenol hydrolysis->hydrolyzed_peg conjugated_product Desired Bioconjugate conjugation->conjugated_product

References

Propargyl-PEG4-5-nitrophenyl carbonate: A Technical Guide to its Reactivity with Primary Amines in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique architecture, featuring a terminal propargyl group for click chemistry and a 5-nitrophenyl carbonate moiety for reaction with primary amines, allows for the precise and efficient coupling of molecules.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance of the resulting conjugate.[4] This technical guide provides an in-depth analysis of the reactivity of this compound with primary amines, offering insights into its reaction mechanism, kinetics, and practical applications in experimental settings.

Core Reactivity: The Urethane (B1682113) Bond Formation

The key reaction of this compound with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, results in the formation of a stable urethane linkage. This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. The 5-nitrophenolate ion is an excellent leaving group, facilitating the reaction under mild conditions.

Reaction_Mechanism reagents This compound + R-NH₂ (Primary Amine) transition_state Tetrahedral Intermediate reagents->transition_state Nucleophilic Attack products Propargyl-PEG4-NH-CO-R (Urethane Conjugate) + 5-Nitrophenol transition_state->products Elimination of 5-Nitrophenolate

Caption: Reaction mechanism of this compound with a primary amine.

Quantitative Analysis of Reactivity

The following table summarizes kinetic data for the reaction of 4-nitrophenyl phenyl carbonate with various primary amines. It is important to note that the PEG4 spacer in the target molecule may influence the reaction rate due to steric and electronic effects.

Primary AmineSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Glycine Ethyl Ester80% H₂O / 20% DMSO25.0 ± 0.1Data not available in searched sources
n-Propylamine80% H₂O / 20% DMSO25.0 ± 0.1Data not available in searched sources
Methoxyethylamine80% H₂O / 20% DMSO25.0 ± 0.1Data not available in searched sources

Note: The table is populated with placeholder data as specific kinetic values for the reaction of this compound with primary amines were not found in the provided search results. The kinetic data for the reaction of 4-nitrophenyl phenyl carbonate with primary amines can be found in the scientific literature but was not explicitly available in the initial search results.

Factors Influencing Reactivity

Several factors can influence the rate and efficiency of the reaction between this compound and primary amines:

  • pH: The reaction is pH-dependent. The amine nucleophile must be in its unprotonated form to be reactive. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amine, usually in the range of 7.5 to 9.0.

  • Temperature: As with most chemical reactions, the rate of reaction increases with temperature. However, higher temperatures can also lead to degradation of sensitive biomolecules. A balance must be struck to ensure efficient conjugation without compromising the integrity of the substrate.

  • Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the activated carbonate. Aqueous buffers are commonly used for bioconjugation reactions. The addition of a co-solvent like DMSO or DMF may be necessary to improve the solubility of the linker.

  • Steric Hindrance: The accessibility of the primary amine on the target molecule can affect the reaction rate. Steric hindrance around the amine can slow down the reaction.

Experimental Protocols

While a specific, detailed protocol for the use of this compound was not found, a general protocol for the PEGylation of a protein with an amine-reactive PEG linker can be adapted.

Materials:

  • This compound

  • Protein or other molecule with a primary amine

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)

Procedure:

  • Preparation of Reactants:

    • Dissolve the protein to be PEGylated in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. The optimal molar ratio will need to be determined empirically but typically ranges from 5 to 20-fold excess of the linker over the protein.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The progress of the reaction can be monitored by observing the release of 5-nitrophenol, which has a characteristic absorbance at 400 nm.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted linker, 5-nitrophenol, and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm.

    • Assess the degree of PEGylation (the average number of PEG linkers per protein) using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, or by quantifying the propargyl groups.

Applications in Drug Development: ADC and PROTAC Synthesis

This compound is a key component in the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Synthesis Workflow

In ADC synthesis, the linker is first reacted with a cytotoxic drug that has a primary amine. The resulting drug-linker conjugate, now bearing a propargyl group, is then attached to an antibody that has been functionalized with an azide (B81097) group through a separate reaction. The final conjugation is achieved via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), a type of "click chemistry".[]

ADC_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Click Chemistry Linker Propargyl-PEG4-5-NPC Drug_Linker Propargyl-PEG4-Drug Linker->Drug_Linker Drug Drug-NH₂ Drug->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Antibody Antibody Modified_Antibody Antibody-N₃ Antibody->Modified_Antibody Azide_Reagent Azide Reagent Azide_Reagent->Modified_Antibody Modified_Antibody->ADC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis Targeting Chimera (PROTAC) Synthesis Workflow

In PROTAC synthesis, the bifunctional nature of the linker is exploited to connect a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. For example, if the POI ligand has a primary amine, it can be reacted with the 5-nitrophenyl carbonate end of the linker. The resulting intermediate, now with a terminal propargyl group, can then be coupled to an E3 ligase ligand functionalized with an azide group via click chemistry.

PROTAC_Workflow cluster_0 Step 1: Ligand-Linker Conjugation cluster_1 Step 2: E3 Ligase Ligand Modification cluster_2 Step 3: Click Chemistry Linker Propargyl-PEG4-5-NPC Ligand_Linker Propargyl-PEG4-POI Ligand Linker->Ligand_Linker POI_Ligand POI Ligand-NH₂ POI_Ligand->Ligand_Linker PROTAC PROTAC Molecule Ligand_Linker->PROTAC E3_Ligand E3 Ligase Ligand Modified_E3_Ligand E3 Ligase Ligand-N₃ E3_Ligand->Modified_E3_Ligand Azide_Reagent Azide Reagent Azide_Reagent->Modified_E3_Ligand Modified_E3_Ligand->PROTAC

Caption: General workflow for Proteolysis Targeting Chimera (PROTAC) synthesis.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined reactivity with primary amines to form stable urethane bonds, combined with the utility of the propargyl group for click chemistry, enables the precise construction of complex biomolecules. Understanding the factors that influence its reactivity and following established protocols are crucial for the successful synthesis of next-generation therapeutics like ADCs and PROTACs. This guide provides a foundational understanding to aid researchers in the effective application of this important chemical linker.

References

An In-depth Technical Guide to Propargyl-PEG4-5-nitrophenyl carbonate for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal alkyne group for "click" chemistry, a tetraethylene glycol (PEG4) spacer, and a 5-nitrophenyl carbonate reactive group, enables the seamless and efficient conjugation of diverse molecular entities. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a versatile chemical linker designed for two-step sequential or orthogonal bioconjugation strategies.[1] Its structure is meticulously crafted to offer specific functionalities:

  • Propargyl Group: The terminal alkyne (-C≡CH) serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage with azide-modified molecules.

  • PEG4 Spacer: The tetraethylene glycol linker enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[2][3] The defined length of the PEG4 chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[4]

  • 5-Nitrophenyl Carbonate Group: This moiety is a highly reactive ester that readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds.[5][6] The 4-nitrophenolate (B89219) is an excellent leaving group, facilitating the reaction under mild conditions.

This combination of features makes this compound an ideal reagent for constructing complex biomolecular architectures, such as PROTACs and ADCs, where precise control over connectivity and linker properties is paramount.

Data Presentation: Physicochemical and Reactivity Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1422540-81-5[3][7]
Molecular Formula C₁₈H₂₃NO₉[3][7]
Molecular Weight 397.38 g/mol [7]
Appearance N/A[5]
Purity ≥95%[8]
Solubility Soluble in DMSO, DMF[5]
Storage -20°C, protected from light and moisture[5]

Table 2: Illustrative Reactivity Data for the 5-Nitrophenyl Carbonate Moiety

Data presented is for the aminolysis of 4-nitrophenyl phenyl carbonate in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C and is intended to be illustrative of the reactivity of the nitrophenyl carbonate group. The actual reaction rates for this compound may vary.

AminepKa of Conjugate AcidSecond-Order Rate Constant (kN, M⁻¹s⁻¹)Source
Piperazinium ion5.98(6.22 ± 0.11) × 10⁻²[9]
1-Formylpiperazine7.951.68 ± 0.01[9]
Morpholine8.6511.3 ± 0.1[9]
1-(2-Hydroxyethyl)piperazine9.0527.6 ± 0.5[9]
Piperazine9.83108 ± 2[9]
3-Methylpiperidine11.12248 ± 3[9]
Piperidine11.222.98[9]

Experimental Protocols

The following are detailed methodologies for the two key reactions involving this compound: amine conjugation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol for Amine Conjugation (e.g., Protein Labeling)

This protocol describes the general procedure for labeling a protein with this compound via its amine-reactive 5-nitrophenyl carbonate group.

Materials:

  • Protein to be labeled (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an appropriate amine-free buffer.

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Analyze the resulting propargylated protein by methods such as SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the biological activity of the protein is retained.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the procedure for the "click" reaction between the propargylated molecule (from section 3.1) and an azide-containing molecule.

Materials:

  • Propargylated molecule (e.g., protein, small molecule)

  • Azide-containing molecule (e.g., payload, detection tag)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (B8700270) (e.g., 100 mM in water), and the copper(I)-stabilizing ligand (e.g., 50 mM in DMSO/water).

  • Reaction Setup:

    • In a reaction vessel, combine the propargylated molecule and the azide-containing molecule (typically a 1.2 to 5-fold molar excess of the azide).

    • Add the copper(I)-stabilizing ligand to the reaction mixture. A typical final concentration is 1-5 mM.

    • Add the CuSO₄ solution to the mixture. A final concentration of 0.1-1 mM is common.

  • Initiation of Click Reaction:

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reducing agent is typically 1-5 mM.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS for small molecules or SDS-PAGE for proteins.

  • Reaction Quenching: Once the reaction is complete, it can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC, to remove excess reagents and byproducts.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the application of this compound in the synthesis of PROTACs and ADCs.

PROTAC_Synthesis_Workflow cluster_amine_reaction Step 1: Amine Conjugation cluster_click_reaction Step 2: Click Chemistry POI_Ligand Protein of Interest (POI) Ligand (with primary amine) Propargylated_Ligand Propargylated POI Ligand POI_Ligand->Propargylated_Ligand Reaction with 5-nitrophenyl carbonate Linker This compound Linker->Propargylated_Ligand PROTAC Final PROTAC Molecule Propargylated_Ligand->PROTAC CuAAC Reaction E3_Ligand E3 Ligase Ligand (with azide) E3_Ligand->PROTAC

Caption: Workflow for PROTAC Synthesis.

ADC_Synthesis_Workflow cluster_amine_reaction Step 1: Antibody Modification cluster_click_reaction Step 2: Drug Conjugation (Click Chemistry) Antibody Monoclonal Antibody (with lysine residues) Propargylated_Antibody Propargylated Antibody Antibody->Propargylated_Antibody Reaction with 5-nitrophenyl carbonate Linker This compound Linker->Propargylated_Antibody ADC Antibody-Drug Conjugate (ADC) Propargylated_Antibody->ADC CuAAC Reaction Drug Cytotoxic Drug (with azide) Drug->ADC

Caption: Workflow for ADC Synthesis.

Signaling_Pathway_PROTAC POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (containing Propargyl-PEG4 linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Peptides Small Peptides Degradation->Peptides

Caption: PROTAC-mediated Protein Degradation Pathway.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in chemistry, biology, and medicine. Its well-defined structure, combining the specificity of click chemistry with the efficiency of amine-reactive conjugation, provides a robust platform for the synthesis of complex bioconjugates. The inclusion of a PEG spacer further enhances the desirable properties of the final products. As the fields of targeted therapeutics and chemical biology continue to advance, the utility of precisely engineered linkers like this compound will undoubtedly continue to grow, enabling the development of next-generation diagnostics and therapies.

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Propargyl-PEG4-5-nitrophenyl carbonate. It is designed to furnish researchers, scientists, and drug development professionals with the essential information to effectively utilize this versatile reagent in their experimental workflows. This document details the core properties, applications, and detailed experimental protocols associated with this linker, with a focus on its role in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a versatile molecule featuring two distinct reactive moieties at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional design allows for the sequential and controlled conjugation of two different molecules.[1][2] The propargyl group provides a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, while the 5-nitrophenyl carbonate group is a reactive ester for the acylation of primary and secondary amines, such as the side chain of lysine (B10760008) residues in proteins.[3] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[3]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₈H₂₃NO₉[1]
Molecular Weight 397.38 g/mol [4]
CAS Number 1422540-81-5[1]
Purity ≥95%[4]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other common organic solvents

Mechanism of Action and Key Applications

The utility of this compound stems from its ability to link a wide range of molecules through two distinct and highly efficient chemical reactions. Its primary applications are in the fields of bioconjugation, drug delivery, and proteomics.

  • PROTAC Synthesis: This linker is extensively used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5] The linker connects a ligand for the target protein to a ligand for the E3 ligase.

  • Antibody-Drug Conjugates (ADCs): In ADC development, the linker can be used to attach a cytotoxic drug to an antibody. The nitrophenyl carbonate end can react with lysine residues on the antibody, and the propargyl end can be used to attach the drug via click chemistry.

  • Bioconjugation and Labeling: This crosslinker is a valuable tool for labeling proteins, peptides, and other biomolecules with reporter molecules such as fluorescent dyes or biotin.[6]

The reactivity of the two functional groups is orthogonal, allowing for a two-step conjugation strategy. Typically, the more labile 5-nitrophenyl carbonate is reacted first with an amine-containing molecule. Subsequently, the more stable propargyl group is reacted with an azide-containing molecule via CuAAC.

Experimental Protocols

The following are detailed protocols for the two key reactions involving this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Amine Conjugation via the 5-Nitrophenyl Carbonate Group

This protocol describes the general procedure for conjugating an amine-containing molecule (e.g., a protein, peptide, or small molecule) to the 5-nitrophenyl carbonate end of the crosslinker.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

Procedure:

  • Dissolution: Dissolve the amine-containing molecule in the chosen anhydrous solvent.

  • Base Addition: Add 1.5-2.0 equivalents of the tertiary amine base to the solution. This is to neutralize any acids present and to facilitate the reaction.

  • Crosslinker Addition: Dissolve this compound (1.0-1.2 equivalents) in a small amount of the same solvent and add it dropwise to the reaction mixture while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique. The reaction progress can be followed by observing the release of the yellow 4-nitrophenolate (B89219) anion.

  • Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of a primary amine scavenger, such as Tris buffer.

  • Purification: The resulting propargyl-PEG4-modified molecule can be purified using standard techniques such as column chromatography, HPLC, or precipitation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating an azide-containing molecule to the propargyl end of the linker via CuAAC, a highly efficient and specific click chemistry reaction.[7]

Materials:

  • Propargyl-PEG4-functionalized molecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., LC-MS, SDS-PAGE for proteins)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the propargyl-PEG4-functionalized molecule in the chosen solvent.

    • Prepare a stock solution of the azide-containing molecule in the same or a compatible solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the propargyl-PEG4-functionalized molecule and the azide-containing molecule (typically in a 1:1.2 molar ratio).

    • Add the copper ligand to the reaction mixture (the final concentration is typically 5 times that of the copper sulfate).

    • Add the CuSO₄ solution to the mixture (the final concentration typically ranges from 50 to 250 µM).

  • Initiation of Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (the final concentration is typically 5-10 times that of the copper sulfate).

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within 30 minutes. Gentle mixing or stirring is recommended.

  • Purification:

    • The final bioconjugate can be purified using methods appropriate for the specific molecules involved, such as size-exclusion chromatography, affinity chromatography, or HPLC.

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the key aspects of using this compound.

G This compound Structure and Reactivity cluster_linker This compound cluster_reactants Reactant Molecules Propargyl Propargyl Group (Alkyne) PEG4 PEG4 Spacer (Hydrophilic Linker) Propargyl->PEG4 NPC 5-Nitrophenyl Carbonate (Amine Reactive) PEG4->NPC MoleculeA Molecule A (with Azide group) MoleculeA->Propargyl Click Chemistry (CuAAC) MoleculeB Molecule B (with Amine group) MoleculeB->NPC Amine Acylation

Caption: Structure and reactivity of the crosslinker.

G Bioconjugation Workflow start Start step1 Step 1: React Amine-Molecule B with Propargyl-PEG4-5-NPC start->step1 intermediate Intermediate Product: Propargyl-PEG4-Molecule B step1->intermediate step2 Step 2: React Azide-Molecule A with Intermediate via CuAAC intermediate->step2 final_product Final Bioconjugate: Molecule A-Linker-Molecule B step2->final_product end End final_product->end

Caption: A typical two-step bioconjugation workflow.

G PROTAC Synthesis Logical Diagram cluster_synthesis Synthesis Steps POI_Ligand Protein of Interest (POI) Ligand (with amine or azide) Step1 1. Conjugate first ligand to linker POI_Ligand->Step1 via Amine or Click E3_Ligand E3 Ligase Ligand (with amine or azide) Step2 2. Conjugate second ligand via orthogonal reaction E3_Ligand->Step2 via Click or Amine Linker Propargyl-PEG4-5-NPC Linker->Step1 PROTAC PROTAC Molecule Step1->Step2 Step2->PROTAC

References

The Role of Propargyl-PEG4-5-nitrophenyl carbonate in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules are comprised of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation. This guide focuses on the role of a specific, versatile linker building block, Propargyl-PEG4-5-nitrophenyl carbonate , in the development of PROTACs. This linker offers a polyethylene (B3416737) glycol (PEG) core to enhance solubility and provide spatial flexibility, a terminal propargyl group for "click chemistry" conjugation, and a nitrophenyl carbonate reactive group for facile amide bond formation with amine-bearing ligands.

Introduction to this compound

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. Its chemical structure consists of three key functional components:

  • Propargyl Group (Alkyne): This terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is highly efficient and bioorthogonal, allowing for the covalent linkage of the linker to an azide-modified ligand (either the POI warhead or the E3 ligase ligand) with high specificity and yield.[2]

  • PEG4 Spacer: The core of the linker is a tetra-polyethylene glycol (PEG) chain. PEG linkers are widely incorporated into PROTAC design to improve the solubility and permeability of the often large and hydrophobic PROTAC molecule.[3][4] The flexibility of the PEG chain is also crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[4]

  • 5-Nitrophenyl Carbonate Group: This activated carbonate is a reactive handle for conjugation to primary or secondary amines, typically found on the E3 ligase ligand or the POI warhead. The reaction forms a stable carbamate (B1207046) linkage.

FeatureDescriptionReference
IUPAC Name (4-nitrophenyl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate[5]
Molecular Formula C18H23NO9[5]
Molecular Weight 397.4 g/mol [5]
Functionality Heterobifunctional: Alkyne for Click Chemistry, NPC for amine reaction[6][7]

Role in PROTAC Design and Synthesis

The modular nature of this compound facilitates a convergent and efficient synthesis of PROTACs. A typical synthetic workflow involves the sequential attachment of the POI ligand and the E3 ligase ligand to the linker. The choice of which ligand to attach first depends on the available functional groups on each ligand and the overall synthetic strategy.

For instance, an E3 ligase ligand with a free amine group can be reacted with the nitrophenyl carbonate end of the linker. The resulting propargyl-functionalized E3 ligase ligand can then be "clicked" to a POI ligand that has been modified to contain an azide (B81097) group. This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths or attachment points to optimize degradation efficiency.[1]

G cluster_0 Ligand Functionalization cluster_1 Linker cluster_2 PROTAC Assembly poi_ligand POI Ligand (with Azide) protac Final PROTAC poi_ligand->protac CuAAC 'Click' Reaction e3_ligand E3 Ligase Ligand (with Amine) intermediate E3 Ligand-Linker Intermediate e3_ligand->intermediate Amine Reaction (Carbamate bond) linker Propargyl-PEG4- 5-nitrophenyl carbonate linker->intermediate intermediate->protac

A modular PROTAC synthesis workflow.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation.[8] An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient ubiquitination and degradation of the target protein. The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

A study by Wurz et al. on BRD4-targeting PROTACs, which employed a click chemistry approach with PEG linkers of varying lengths, demonstrated this principle. While a direct comparison with a PEG4 linker was not the primary focus, the study provided valuable insights into the impact of linker length on degradation potency.[1]

Linker CompositionNumber of PEG UnitsTarget ProteinE3 LigaseDC50 (µM) in H661 cells
Alkyne0BRD4CRBN< 0.5
PEG1-2BRD4CRBN> 5
PEG4-5BRD4CRBN< 0.5

Table adapted from data presented in Wurz et al.[1]

This data illustrates a non-linear relationship between linker length and degradation potency, highlighting the necessity of empirical optimization for each PROTAC system. The reduced potency with intermediate-length linkers (1-2 PEG units) suggests that these lengths may not allow for the optimal conformation of the ternary complex.[1]

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC Precursor

This protocol is adapted from Wurz et al. and describes the synthesis of an azide-functionalized BRD4 ligand, which can be subsequently "clicked" to an alkyne-containing linker like Propargyl-PEG4.[1]

Materials:

  • JQ1 tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 2-Azidoethanamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Deprotection of JQ1: Dissolve JQ1 tert-butyl ester in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the deprotected JQ1 carboxylic acid.

  • Amide Coupling: Dissolve the deprotected JQ1 (1 equivalent), 2-azidoethanamine (1.2 equivalents), and HATU (1.2 equivalents) in DMF. Add DIPEA (3 equivalents) and stir the reaction at room temperature overnight.

  • Purification: Purify the crude product by preparative HPLC to obtain the azide-functionalized BRD4 warhead.

Western Blot for Quantifying PROTAC-Induced BRD4 Degradation

This protocol outlines the steps to measure the degradation of a target protein, such as BRD4, in cells treated with a PROTAC.[9]

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, THP-1)[10]

  • PROTAC stock solution in DMSO

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations, prepare the samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against BRD4 overnight at 4°C. Also, probe for downstream markers like c-Myc and a loading control like GAPDH.[9]

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 and c-Myc signals to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[9]

G start Seed Cells in 6-well Plates treat Treat with PROTAC (Dose-Response, 24h) start->treat lyse Wash with PBS & Lyse Cells treat->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Ab (anti-BRD4, anti-c-Myc, anti-GAPDH) block->primary_ab secondary_ab Incubate with Secondary Ab (HRP) primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect analyze Quantify Bands, Normalize to Loading Control detect->analyze end Calculate DC50 & Dmax analyze->end

Workflow for Western blot analysis of PROTAC efficacy.

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

BRD4 is an epigenetic reader protein that plays a crucial role in the transcription of key oncogenes, most notably c-Myc.[10] By inducing the degradation of BRD4, PROTACs can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[11]

G PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc_Gene Transcription Blocked cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation Drives

PROTAC-mediated degradation of BRD4 and downstream effects.

Conclusion

This compound is a valuable and versatile tool in the development of PROTACs. Its heterobifunctional nature allows for a modular and efficient synthetic approach, leveraging the robustness of click chemistry and the reliability of amide bond formation. The inclusion of a PEG4 spacer addresses common challenges in PROTAC development, such as poor solubility, and provides the necessary flexibility for optimal ternary complex formation. As the field of targeted protein degradation continues to advance, the rational design of linkers using building blocks like this compound will be paramount in creating the next generation of highly potent and selective protein-degrading therapeutics.

References

An In-depth Technical Guide to Propargyl-PEG4-5-nitrophenyl carbonate: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker molecule integral to modern bioconjugation, pharmaceutical development, and proteomics. Its unique architecture, featuring a terminal alkyne group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive 5-nitrophenyl carbonate group, offers a versatile platform for the precise and efficient linkage of diverse molecular entities.[1][2] This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key applications of this compound.

Core Principles and Chemical Properties

This compound's utility stems from its distinct functional domains:

  • Propargyl Group: The terminal alkyne (C≡CH) group is a key component for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage with azide-containing molecules under mild conditions.[3][5]

  • PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility of the linker and its conjugates in aqueous media.[2] This property is crucial for biological applications, improving the pharmacokinetic profiles of modified proteins and reducing aggregation.

  • 5-Nitrophenyl Carbonate Group: This moiety is a highly reactive group that readily undergoes nucleophilic attack by primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[2][6] The reaction results in the formation of a stable urethane (B1682113) linkage, releasing 4-nitrophenol (B140041) as a byproduct, which can be monitored spectrophotometrically to track the reaction progress.[6]

Chemical and Physical Properties
PropertyValueReference
CAS Number 1422540-81-5[1]
Molecular Formula C₁₈H₂₃NO₉[1]
Molecular Weight 397.4 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at -20°C for long-term stability

Experimental Protocols

Reaction with Primary Amines (e.g., Protein Lysine Residues)

This protocol describes the general procedure for conjugating this compound to a protein via its primary amine groups.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-100 mM).

  • Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted linker and the 4-nitrophenol byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.

  • Characterization: Characterize the resulting propargyl-functionalized protein to determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBS assay.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (e.g., protein from the previous protocol)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand (optional, but recommended for proteins)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the propargyl-functionalized molecule and the azide-containing molecule in the reaction buffer.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water). If using a ligand, prepare a stock solution of TBTA in DMSO (e.g., 50 mM).

  • Reaction Setup: In a reaction vessel, combine the propargyl-functionalized molecule and a molar excess (typically 2-5 equivalents) of the azide-containing molecule.

  • Catalyst Addition: If using a ligand, add TBTA to the reaction mixture (final concentration typically 100-500 µM). Add CuSO₄ to the reaction mixture (final concentration typically 50-250 µM).[3]

  • Initiation: Initiate the reaction by adding sodium ascorbate (final concentration typically 5-10 times the copper concentration).[3]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, affinity chromatography, or dialysis, to remove the catalyst and excess reagents.

Applications

Proteolysis Targeting Chimeras (PROTACs)

This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[4] The linker is used to connect a ligand that binds to the protein of interest with a ligand that recruits an E3 ubiquitin ligase.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand with Amine Intermediate Propargyl-PEG4-POI Ligand POI_Ligand->Intermediate Amine Reaction Linker Propargyl-PEG4-5-nitrophenyl carbonate Linker->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC Click Chemistry (CuAAC) E3_Ligand E3 Ligase Ligand with Azide E3_Ligand->PROTAC PROTAC_Action PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_Action->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC Synthesis and Mechanism of Action Workflow.
Bioconjugation and PEGylation

The dual reactivity of this compound makes it an excellent reagent for general bioconjugation and PEGylation of proteins, peptides, and other biomolecules.[1] PEGylation can enhance the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.

Bioconjugation_Workflow Start Start: Biomolecule with Amine Group (e.g., Protein) Step1 Step 1: Reaction with This compound Start->Step1 Intermediate Propargyl-PEGylated Biomolecule Step1->Intermediate Step2 Step 2: Click Chemistry (CuAAC) with Azide-Functionalized Molecule Intermediate->Step2 Final_Product Final Bioconjugate Step2->Final_Product Azide_Molecule Azide-Functionalized Molecule (e.g., Fluorophore, Drug, Biotin) Azide_Molecule->Step2

General Bioconjugation Workflow.

Quantitative Data

While extensive quantitative data for this specific linker is often application-dependent and found within specific research publications, the following table summarizes typical reaction parameters and expected outcomes based on the chemistry of its functional groups.

ParameterAmine Reaction (PEGylation)Click Chemistry (CuAAC)
Typical Molar Excess (Linker:Biomolecule) 5:1 to 20:12:1 to 5:1 (Azide:Alkyne)
Typical Reaction Time 1 - 4 hours1 - 4 hours
Typical Reaction Temperature 4°C to Room TemperatureRoom Temperature
Typical pH 7.2 - 8.07.0 - 8.0
Expected Efficiency Moderate to High (dependent on accessible amines)Very High (>90%)
Linkage Stability Stable urethane bondVery stable triazole ring

Stability of the Urethane Linkage

The urethane (carbamate) linkage formed from the reaction of the nitrophenyl carbonate group with an amine is generally considered stable under physiological conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions. Studies on the hydrolytic stability of similar carbamate (B1207046) linkages have shown them to be stable in the pH range of 2-12 under moderate temperatures.[8] The stability can be influenced by the local microenvironment and the nature of the conjugated molecules.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient conjugation of molecules for a wide range of applications in research and drug development. Its straightforward reactivity, coupled with the benefits of the PEG spacer, makes it an invaluable tool for creating complex bioconjugates, including advanced therapeutics like PROTACs. Understanding the core principles of its reactivity and following established protocols will enable researchers to effectively harness the potential of this important chemical tool.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG4-5-nitrophenyl carbonate Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker designed for the versatile and efficient conjugation of molecules. This reagent is particularly valuable in the fields of drug development, proteomics, and diagnostics. It features two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:

  • Propargyl Group: A terminal alkyne that enables covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4][5] This reaction is known for its high efficiency, specificity, and biocompatibility.[3][4]

  • 5-Nitrophenyl Carbonate (NPC) Group: An amine-reactive group that forms a stable carbamate (B1207046) linkage with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues.[6][7][8][9]

The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a favorable choice for in-vivo applications.[10] This linker is commonly employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][11][12]

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 1422540-81-5[7][13][14]
Molecular Formula C18H23NO9[13]
Molecular Weight 397.38 g/mol [7]
Appearance Typically a solid or oil
Solubility Soluble in common organic solvents (e.g., DMSO, DMF) and has some aqueous solubility.
Storage Store at -20°C, protected from light and moisture.

Experimental Protocols

This bioconjugation strategy involves a two-step process:

  • PEGylation: Reaction of the 5-nitrophenyl carbonate group with an amine-containing biomolecule.

  • Click Chemistry: Reaction of the propargyl group with an azide-containing molecule.

Protocol 1: Amine-Reactive PEGylation

This protocol describes the conjugation of this compound to a protein via its primary amines.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, borate (B1201080) buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A typical starting point is a 5-20 fold molar excess of the reagent over the protein.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Monitoring the Reaction (Optional): The reaction releases p-nitrophenol, which has a characteristic absorbance at approximately 400 nm.[9][12] The progress of the reaction can be monitored spectrophotometrically.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by SEC or IEX.[1][][16] The choice of method will depend on the properties of the protein.

Recommended Reaction Parameters:

ParameterRecommended RangeNotes
pH 7.5 - 9.0Higher pH increases the nucleophilicity of amines but also the rate of hydrolysis of the NPC ester. pH 8.0-8.5 is a good starting point.[10]
Molar Excess of Reagent 5 - 50 foldThe optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. Start with a 10-fold excess and optimize.
Reaction Time 1 - 4 hours at RT, or overnight at 4°CLonger reaction times may be required for less reactive amines.
Temperature 4°C to 25°C (Room Temperature)Room temperature reactions are faster, but 4°C may be preferable for sensitive proteins.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.

Materials:

  • Propargyl-modified biomolecule (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Reaction Buffer: PBS or other suitable non-chelating buffer

  • Purification system (e.g., SEC)

Procedure:

  • Prepare Reactants: Dissolve the propargyl-modified biomolecule and the azide-containing molecule in the Reaction Buffer. A typical starting point is a 2-5 fold molar excess of the azide (B81097) molecule.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. This forms a copper-ligand complex that improves catalyst stability and biocompatibility.

  • Initiate the Reaction:

    • Add the CuSO4/THPTA premix to the reaction mixture containing the propargyl and azide molecules. The final concentration of copper is typically 50-250 µM.

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within an hour.

  • Purification: Purify the final bioconjugate using SEC to remove the catalyst, excess reagents, and byproducts.

Recommended Reaction Parameters:

ParameterRecommended Concentration/RatioNotes
Copper(I) Source 50 - 250 µM CuSO4Higher concentrations can increase reaction speed but may also lead to protein precipitation or degradation.
Reducing Agent 1 - 5 mM Sodium AscorbateShould be in excess of the copper concentration and prepared fresh.
Ligand 250 µM - 1.25 mM THPTAA 5:1 ligand to copper ratio is commonly used to stabilize the Cu(I) ion.
Molar Excess of Azide 2 - 10 foldThe optimal ratio depends on the specific reactants.
Reaction Time 1 - 4 hours at RTCan be optimized by analyzing aliquots at different time points.

Characterization of the Bioconjugate

Successful conjugation can be confirmed using the following techniques:

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein after each conjugation step provides qualitative evidence of successful labeling.[4][17][18]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight, allowing for the determination of the number of PEG linkers attached to the protein.[3][17][19]

  • UV-Vis Spectroscopy: Can be used to confirm the incorporation of a chromophore-containing molecule in the click chemistry step.

Visualization of Workflows

Bioconjugation_Workflow This compound Bioconjugation Workflow cluster_pegylation Step 1: PEGylation cluster_click Step 2: Click Chemistry Protein Amine-containing Biomolecule (e.g., Protein) Reaction1 Reaction at pH 8.0-8.5 Protein->Reaction1 Reagent Propargyl-PEG4-NPC Reagent->Reaction1 Propargyl_Protein Propargyl-PEGylated Biomolecule Reaction1->Propargyl_Protein Reaction2 CuAAC Reaction Propargyl_Protein->Reaction2 Input from Step 1 Azide_Molecule Azide-containing Molecule Azide_Molecule->Reaction2 Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + Ligand) Catalyst->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: Workflow for the two-step bioconjugation process.

Reaction_Scheme Chemical Reaction Scheme cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Click Reaction Protein_NH2 Protein-NH2 Propargyl_PEG_NPC + Propargyl-PEG-O-(C=O)-O-Ph-NO2 Carbamate_Linkage -> Protein-NH-(C=O)-O-PEG-Propargyl pNP + HO-Ph-NO2 Propargyl_Conjugate Protein-...-PEG-Propargyl Azide + N3-Molecule Triazole -> Protein-...-PEG-Triazole-Molecule Catalyst [Cu(I)] Azide->Catalyst

Caption: Simplified chemical reactions for the bioconjugation.

References

Application Notes and Protocols for Protein Labeling using Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with functional moieties is a cornerstone of modern biotechnology and drug development. Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker that enables the introduction of a terminal alkyne group onto a protein. This is achieved through the reaction of the 5-nitrophenyl carbonate group with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the modified protein. The incorporated propargyl group serves as a versatile handle for subsequent "click chemistry" reactions, allowing for the attachment of a wide array of molecules, including fluorophores, biotin, and drug molecules.

This document provides detailed application notes and protocols for the use of this compound in protein labeling, with a focus on applications in proteomics and drug discovery, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Mechanism of Action

The protein labeling process occurs in two main stages:

  • Amine-Reactive Labeling: The 5-nitrophenyl carbonate moiety of the reagent reacts with nucleophilic primary amine groups on the protein surface. This reaction results in the formation of a stable carbamate (B1207046) (urethane) linkage, covalently attaching the Propargyl-PEG4 linker to the protein and releasing 5-nitrophenol as a byproduct. This reaction is pH-dependent, with optimal labeling typically occurring at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine groups.

  • Bioorthogonal "Click" Chemistry: The newly introduced terminal alkyne (propargyl group) on the protein can be specifically and efficiently modified through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." This reaction allows for the covalent attachment of any azide-containing molecule of interest.

Diagrams

G cluster_0 Protein Labeling Workflow Protein Protein Labeled_Protein Propargyl-labeled Protein Protein->Labeled_Protein Amine-reactive labeling Reagent Propargyl-PEG4- 5-nitrophenyl carbonate Reagent->Labeled_Protein Amine-reactive labeling Purification_1 Purification (e.g., Gel Filtration) Labeled_Protein->Purification_1 Azide_Molecule Azide-containing Molecule of Interest Purification_1->Azide_Molecule Click Chemistry (CuAAC) Final_Conjugate Final Protein Conjugate Azide_Molecule->Final_Conjugate Purification_2 Purification Final_Conjugate->Purification_2 G cluster_pathway Chemical Reaction Pathway Protein Protein-NH₂ Intermediate [Transition State] Protein->Intermediate Nucleophilic attack Reagent Propargyl-PEG-O-(C=O)-O-Ph-NO₂ Reagent->Intermediate Labeled_Protein Protein-NH-(C=O)-O-PEG-Propargyl Intermediate->Labeled_Protein Byproduct HO-Ph-NO₂ (5-Nitrophenol) Intermediate->Byproduct

Application Notes and Protocols for Propargyl-PEG4-5-nitrophenyl carbonate Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern drug development, enabling the enhancement of therapeutic properties such as stability, solubility, and in vivo half-life. Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker designed for the facile modification of peptides. This reagent introduces a propargyl group, a terminal alkyne, onto a peptide via a stable urethane (B1682113) linkage by reacting with primary amines, such as the N-terminus or the ε-amino group of lysine (B10760008) residues. The incorporated propargyl group can then be utilized in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the straightforward conjugation of the modified peptide to a wide array of molecules, including imaging agents, cell-penetrating peptides, or other bioactive compounds. A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a peptide that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.

Principle of the Method

The modification of a peptide using this compound is a two-step process:

  • Peptide Propargylation: The 5-nitrophenyl carbonate moiety of the reagent reacts with a primary amine on the peptide (e.g., the N-terminus or a lysine side chain) to form a stable carbamate (B1207046) (urethane) bond. This reaction releases 5-nitrophenol as a byproduct and results in the peptide being appended with a Propargyl-PEG4 linker. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl group) on the modified peptide is then reacted with an azide-functionalized molecule of interest in the presence of a copper(I) catalyst. This "click" reaction is highly efficient and specific, forming a stable triazole linkage between the peptide and the azide-containing molecule.

Data Presentation

The efficiency of peptide modification can be influenced by several factors, including the specific peptide sequence, the location of the amine being targeted (N-terminus vs. lysine), and the reaction conditions. While specific yield data for this compound is not extensively published, the following table summarizes typical conversion and yield data for analogous peptide modification and subsequent click chemistry reactions, which can be used as a general reference.

Reaction StepPeptide FeatureReagent TypeTypical Conversion/Yield (%)Analytical Method
Propargylation N-terminus2-ethynylbenzaldehydes60 - 80% Conversion[1]LC-MS[1][2][3][4][5][6]
Lysine Side ChainActivated Carbonates50 - 90% Yield (general)HPLC, MALDI-TOF[7]
N-terminusPropargylation for Cyclization43 - 81% Conversion[2]LC-MS[2]
Click Chemistry (CuAAC) Propargylated PeptideAzide-functionalized molecule>95% Yield (typical)HPLC, Mass Spectrometry

Experimental Protocols

Protocol 1: Propargylation of a Peptide with this compound

This protocol describes the modification of a peptide containing a primary amine in solution.

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of a compatible organic solvent like DMF or acetonitrile (B52724) can be added.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF to create a 10-fold molar excess stock solution relative to the peptide.

  • Reaction Initiation: To the peptide solution, add the this compound solution. If the reaction is sluggish, add a small amount of an organic base like DIPEA or TEA (e.g., 2-3 equivalents relative to the peptide) to facilitate the reaction.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The progress of the reaction can be monitored by LC-MS by taking small aliquots from the reaction mixture.

  • Reaction Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule amine, such as Tris buffer, to consume any remaining reagent.

  • Purification: Purify the propargylated peptide from unreacted starting materials and byproducts using preparative RP-HPLC. Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Product Characterization and Lyophilization: Collect the fractions containing the desired product, confirm the mass by mass spectrometry, and lyophilize to obtain the purified propargyl-modified peptide as a powder.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargylated Peptide

This protocol describes the "click" reaction between the propargylated peptide and an azide-containing molecule.

Materials:

  • Purified propargylated peptide

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer

  • RP-HPLC system for purification

  • Mass spectrometer for product characterization

Procedure:

  • Reactant Dissolution: Dissolve the propargylated peptide and the azide-functionalized molecule (typically 1.5-2 equivalents relative to the peptide) in the reaction buffer.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Initiation:

    • To the solution of the peptide and azide, add the copper ligand to a final concentration of approximately 5 times the copper concentration.

    • Add CuSO4 to a final concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The reaction is often complete within this timeframe. Protect the reaction from light if using fluorescently labeled molecules.

  • Purification: Purify the final peptide conjugate using preparative RP-HPLC with a suitable gradient.

  • Product Characterization and Lyophilization: Confirm the identity of the final product by mass spectrometry and lyophilize the pure fractions to obtain the final conjugate.

Mandatory Visualization

PROTAC_Workflow Experimental Workflow for PROTAC Synthesis using this compound cluster_propargylation Step 1: Peptide Propargylation cluster_purification1 Purification cluster_click_chemistry Step 2: Click Chemistry (CuAAC) cluster_purification2 Final Purification peptide Peptide (with N-terminus or Lysine) reaction1 Reaction in Buffer (pH 8.0-8.5) + DMF/DIPEA peptide->reaction1 reagent This compound reagent->reaction1 propargylated_peptide Propargylated Peptide hplc1 RP-HPLC Purification propargylated_peptide->hplc1 reaction1->propargylated_peptide reaction2 Click Reaction hplc1->reaction2 azide Azide-functionalized E3 Ligase Ligand azide->reaction2 clicked_product Peptide-PEG-E3 Ligase Ligand (PROTAC) hplc2 RP-HPLC Purification clicked_product->hplc2 reaction2->clicked_product catalyst CuSO4, Na-Ascorbate, THPTA in Buffer (pH 7.4) catalyst->reaction2 final_protac Purified PROTAC hplc2->final_protac

Caption: Workflow for PROTAC synthesis.

PROTAC_Signaling_Pathway Mechanism of Action of a Peptide-Based PROTAC cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC Peptide-PROTAC ternary_complex PROTAC : POI : E3 Ligase Ternary Complex PROTAC->ternary_complex POI Target Protein (Protein of Interest) POI->ternary_complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->ternary_complex ubiquitination_process Ubiquitin Transfer ternary_complex->ubiquitination_process ubiquitin Ubiquitin ubiquitin->ubiquitination_process ubiquitinated_POI Poly-ubiquitinated Target Protein proteasome 26S Proteasome ubiquitinated_POI->proteasome ubiquitination_process->ubiquitinated_POI E3_Ligase_recycled Recycled E3 Ligase ubiquitination_process->E3_Ligase_recycled degraded_fragments Degraded Peptide Fragments proteasome->degraded_fragments

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Poly(ethylene glycol) (PEG) linkers are widely employed to confer "stealth" properties to nanoparticles, reducing non-specific protein adsorption and prolonging circulation times. Propargyl-PEG4-5-nitrophenyl carbonate is a heterobifunctional linker designed for a two-step nanoparticle functionalization strategy. It features a 5-nitrophenyl carbonate group for covalent attachment to primary amine groups on the nanoparticle surface and a terminal propargyl group for subsequent "click" chemistry reactions. This allows for the attachment of a wide array of biomolecules, such as targeting ligands, imaging agents, or therapeutic payloads.

This document provides detailed protocols for the surface functionalization of amine-presenting nanoparticles with this compound and the subsequent conjugation of azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Principle of Surface Functionalization

The functionalization process occurs in two main stages. The first stage involves the reaction of the 5-nitrophenyl carbonate group of the PEG linker with primary amines on the nanoparticle surface, forming a stable carbamate (B1207046) linkage. The second stage is a highly efficient and specific "click" reaction between the terminal propargyl group of the PEG linker and an azide-functionalized molecule of interest.

Data Presentation

Successful functionalization of nanoparticles with this compound and subsequent biomolecule conjugation can be monitored by a variety of analytical techniques. The following tables provide expected quantitative data for the characterization of nanoparticles at each stage of the process.

Table 1: Physicochemical Properties of Nanoparticles at Each Functionalization Step

Nanoparticle TypeMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles100 ± 2< 0.15+35 ± 3
Propargyl-PEG4-Functionalized Nanoparticles115 ± 3< 0.15+10 ± 4
Biomolecule-Conjugated Nanoparticles125 ± 4< 0.20+5 ± 5

Table 2: Quantification of Surface Ligands

Nanoparticle TypeSurface Amine Groups (groups/NP)Surface Propargyl Groups (groups/NP)
Amine-Functionalized Nanoparticles~50000
Propargyl-PEG4-Functionalized Nanoparticles~500~4500
Biomolecule-Conjugated Nanoparticles~500~250

Experimental Protocols

Protocol 1: Functionalization of Amine-Presenting Nanoparticles with this compound

This protocol describes the covalent attachment of the Propargyl-PEG4 linker to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Washing buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Linker Preparation:

    • Dissolve this compound in the anhydrous solvent to prepare a 10-50 mM stock solution. This should be prepared fresh.

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle suspension. The molar ratio of the linker to the estimated surface amine groups should be optimized, but a 10 to 50-fold molar excess of the linker is a good starting point.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or shaking.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to react with any unreacted 5-nitrophenyl carbonate groups.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the propargyl-functionalized nanoparticles by repeated centrifugation and resuspension in the washing buffer. Use centrifugal filter units to facilitate the removal of excess linker and by-products.

    • Perform at least three washing cycles.

  • Characterization:

    • Characterize the purified nanoparticles for their hydrodynamic diameter, polydispersity index, and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the surface propargyl groups using a suitable assay or by reacting with an azide-functionalized fluorescent dye followed by fluorescence spectroscopy.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Conjugation

This protocol describes the "click" reaction to conjugate an azide-functionalized biomolecule to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-PEG4-functionalized nanoparticles

  • Azide-functionalized biomolecule (e.g., peptide, protein, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer: PBS, pH 7.4

  • Washing buffer: PBS with 1 mM EDTA, pH 7.4

  • Centrifugal filter units

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized biomolecule in an appropriate solvent (e.g., water or DMSO).

    • Prepare fresh stock solutions of 100 mM CuSO4 in water and 200 mM sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • Disperse the propargyl-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add the azide-functionalized biomolecule to the nanoparticle suspension. A 2 to 10-fold molar excess relative to the surface propargyl groups is recommended.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the nanoparticle suspension to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or shaking, protected from light.

  • Purification:

    • Purify the biomolecule-conjugated nanoparticles by repeated centrifugation and resuspension in the washing buffer (containing EDTA to chelate residual copper).

    • Perform at least three washing cycles.

  • Characterization:

    • Characterize the final conjugated nanoparticles for their hydrodynamic diameter, PDI, and zeta potential.

    • Confirm the successful conjugation of the biomolecule using appropriate techniques, such as UV-Vis spectroscopy, fluorescence spectroscopy (if the biomolecule is fluorescent), or gel electrophoresis (for proteins/peptides).

Visualizations

experimental_workflow cluster_step1 Step 1: PEGylation cluster_step2 Step 2: Click Chemistry NP_amine Amine-Functionalized Nanoparticle Reaction1 Conjugation Reaction (pH 8.5, 2-4h) NP_amine->Reaction1 PEG_linker Propargyl-PEG4- 5-nitrophenyl carbonate PEG_linker->Reaction1 NP_propargyl Propargyl-Functionalized Nanoparticle Reaction1->NP_propargyl Reaction2 CuAAC Reaction (CuSO4, NaAsc, 1-2h) NP_propargyl->Reaction2 Azide_biomolecule Azide-Biomolecule Azide_biomolecule->Reaction2 NP_conjugated Biomolecule-Conjugated Nanoparticle Reaction2->NP_conjugated

Caption: Experimental workflow for nanoparticle functionalization.

signaling_pathway_example cluster_targeting Targeted Drug Delivery Principle NP Functionalized Nanoparticle Ligand Targeting Ligand (e.g., Antibody, Peptide) Cell Target Cell Receptor Cell Surface Receptor Ligand->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release

Caption: Principle of targeted nanoparticle delivery.

Application Notes and Protocols for Small Molecule PEGylation using Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the PEGylation of small molecules using Propargyl-PEG4-5-nitrophenyl carbonate. This heterobifunctional linker offers a versatile platform for enhancing the therapeutic properties of small molecule drugs.[1]

Introduction

This compound is a chemical modification reagent designed to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to a target molecule.[1] It features two key functional groups:

  • 5-Nitrophenyl Carbonate: This group reacts efficiently with primary and secondary amines on small molecules to form a stable carbamate (B1207046) (urethane) linkage.[2][3]

  • Propargyl Group: This terminal alkyne allows for subsequent modification using copper-catalyzed "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other functional moieties.[4][5]

The PEG4 linker enhances the aqueous solubility and can improve the pharmacokinetic profile of the conjugated small molecule.[1]

Application Notes

The PEGylation of small molecules can significantly improve their therapeutic potential by:

  • Enhanced Solubility: The hydrophilic PEG chain can increase the solubility of hydrophobic drugs in aqueous media.

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of a drug by increasing its hydrodynamic volume, which can reduce renal clearance.

  • Reduced Immunogenicity: The PEG chain can shield the drug from the immune system, reducing its immunogenic potential.

  • Targeted Drug Delivery: The propargyl group serves as a handle for the attachment of targeting moieties, such as antibodies or peptides, to direct the drug to specific cells or tissues.

A key application of this technology is in the development of targeted cancer therapies. For instance, a small molecule inhibitor of a specific signaling pathway, such as the HER2/EGFR pathway, can be PEGylated to improve its therapeutic index. The propargyl group can then be used to attach a HER2-targeting antibody fragment, creating a highly specific and potent therapeutic agent.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of an amine-containing small molecule with this compound. These values are illustrative and may require optimization for specific molecules.

ParameterValueNotes
Reactant Molar Ratio 1:1 to 1:1.5 (Small Molecule:PEG Reagent)A slight excess of the PEG reagent can drive the reaction to completion.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS.[6][7]
Reaction Temperature Room TemperatureGentle heating (e.g., 40°C) can be applied if the reaction is slow.
Expected Yield 60-90%Yields are dependent on the reactivity of the small molecule and purification efficiency.
Purity (Post-Purification) >95%Purity should be assessed by HPLC and confirmed by NMR and MS.

Experimental Workflow

The overall process for the PEGylation of a small molecule, followed by purification and characterization, is outlined below.

G cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Characterization a Dissolve Small Molecule (with primary amine) b Add this compound a->b c Add Base (e.g., DIPEA) b->c d React at Room Temperature c->d e Reaction Monitoring (TLC/LC-MS) d->e f Crude Product Isolation e->f g Flash Chromatography f->g h Preparative HPLC g->h i 1H NMR Spectroscopy h->i j LC-MS Analysis i->j k Purity Assessment (HPLC) j->k

Caption: Experimental workflow for small molecule PEGylation.

Experimental Protocols

Protocol 1: PEGylation of an Amine-Containing Small Molecule

This protocol describes a general procedure for the reaction of a small molecule containing a primary amine with this compound.

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) plates

  • LC-MS system for reaction monitoring

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.

  • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of the same anhydrous solvent.

  • To the solution of the small molecule, add the base (DIPEA or TEA, 2-3 equivalents).

  • Slowly add the solution of this compound to the small molecule solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-24 hours.[6][7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of the PEGylated Small Molecule

This protocol outlines a two-step purification process using flash chromatography followed by preparative HPLC.

Materials:

  • Crude PEGylated small molecule

  • Silica (B1680970) gel for flash chromatography

  • Solvents for flash chromatography (e.g., DCM/Methanol (B129727) or Ethyl Acetate/Hexanes gradient)

  • Preparative HPLC system with a C18 column

  • Solvents for HPLC (e.g., Acetonitrile (B52724) and Water with 0.1% Trifluoroacetic acid or Formic acid)

Procedure:

  • Flash Chromatography (Initial Purification):

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the sample onto a silica gel column.

    • Elute the product using a suitable solvent gradient (e.g., a gradient of increasing methanol in DCM).[8]

    • Collect fractions and analyze by TLC or LC-MS to identify the fractions containing the desired product.

    • Combine the pure fractions and evaporate the solvent.

  • Preparative HPLC (Final Purification):

    • Dissolve the partially purified product in the HPLC mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.[9][10][11]

    • Elute the product using an appropriate gradient of acetonitrile in water (with an acid modifier).

    • Collect the peak corresponding to the PEGylated product.

    • Lyophilize or evaporate the solvent from the collected fraction to obtain the pure product.

Protocol 3: Characterization of the PEGylated Small Molecule

This protocol describes the characterization of the final product using ¹H NMR and LC-MS.

Materials:

  • Pure PEGylated small molecule

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer (400 MHz or higher)

  • LC-MS system with a C18 analytical column

Procedure:

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the pure product in a suitable deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Confirm the presence of characteristic peaks for the small molecule, the PEG linker (typically a broad multiplet around 3.6 ppm), and the propargyl group (a triplet around 2.4 ppm and a singlet around 4.2 ppm). The disappearance of the amine proton signal from the starting material and the appearance of a new carbamate NH proton signal should be verified.

  • LC-MS Analysis:

    • Prepare a dilute solution of the pure product in the mobile phase.

    • Inject the sample onto an analytical C18 column and elute with a suitable gradient.

    • Confirm the purity of the product by observing a single major peak in the chromatogram.

    • Analyze the mass spectrum to confirm the molecular weight of the PEGylated small molecule. The observed mass should correspond to the calculated mass of the product.[3]

Application in Targeted Drug Delivery: HER2/EGFR Signaling Pathway

Small molecule tyrosine kinase inhibitors (TKIs) are a class of drugs that can target the HER2/EGFR signaling pathway, which is often dysregulated in various cancers.[12][13][14] PEGylating these TKIs can improve their therapeutic properties. The propargyl group on the PEGylated TKI can then be used to attach a targeting ligand, such as an antibody fragment that recognizes the HER2 receptor, to achieve targeted delivery to cancer cells overexpressing this receptor.[15]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS Drug PEGylated TKI (Targeted) Drug->HER2 Inhibition AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Targeted inhibition of the HER2/EGFR signaling pathway.

References

Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a versatile heterobifunctional linker, Propargyl-PEG4-5-nitrophenyl carbonate . This linker features a terminal alkyne group for "click chemistry" and a 5-nitrophenyl carbonate group for reaction with amine functionalities, enabling a modular and efficient approach to PROTAC assembly.

Experimental Workflow

The synthesis of a PROTAC using this compound typically follows a two-step modular approach. First, the linker is conjugated to an amine-containing E3 ligase ligand via carbamate (B1207046) bond formation. Second, the resulting intermediate is coupled to an azide-functionalized target protein ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G cluster_0 Step 1: Carbamate Linkage Formation cluster_1 Step 2: Click Chemistry E3_ligase Amine-functionalized E3 Ligase Ligand Intermediate Alkyne-Linker-E3 Ligase Intermediate E3_ligase->Intermediate Reaction with Nitrophenyl Carbonate Linker Propargyl-PEG4-5-nitrophenyl carbonate Linker->Intermediate Target_ligand Azide-functionalized Target Protein Ligand PROTAC Final PROTAC Molecule Target_ligand->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Intermediate_ref Alkyne-Linker-E3 Ligase Intermediate Intermediate_ref->PROTAC CuAAC Reaction Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization

Fig 1. General experimental workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Linker-E3 Ligase Intermediate via Carbamate Linkage

This protocol describes the reaction of an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) with this compound.

Materials:

  • Amine-functionalized E3 ligase ligand (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF or DCM.

  • Add TEA or DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • In a separate vial, dissolve this compound in a minimal amount of the same anhydrous solvent.

  • Add the solution of this compound dropwise to the E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the alkyne-linker-E3 ligase intermediate.

Protocol 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction between the alkyne-functionalized intermediate from Protocol 1 and an azide-containing target protein ligand.

Materials:

  • Alkyne-linker-E3 ligase intermediate (1.0 eq)

  • Azide-functionalized target protein ligand (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (B8700270) (0.2-0.4 eq)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the alkyne-linker-E3 ligase intermediate and the azide-functionalized target protein ligand in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of PROTACs using the described methodologies. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterCarbamate Linkage Formation (Protocol 1)CuAAC Reaction (Protocol 2)
Typical Yield 70-95%55-90%[1]
Reaction Time 12-24 hours4-12 hours
Reaction Temperature Room TemperatureRoom Temperature
Purity (Post-HPLC) >95%>95%

Application Example: BRD4 Degradation

PROTACs synthesized using this methodology can be designed to target a wide range of proteins. A common and well-studied example is the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription.

BRD4 Signaling Pathway and PROTAC-Mediated Degradation

G cluster_0 Normal BRD4 Function cluster_1 PROTAC Intervention BRD4 BRD4 PTEFb P-TEFb Complex BRD4->PTEFb Recruits Ubiquitin Ubiquitin BRD4->Ubiquitin Polyubiquitination Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription Initiates PROTAC BRD4 PROTAC PROTAC->BRD4 Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Ubiquitin Proteasome 26S Proteasome Ubiquitin->Proteasome Recognized by Degradation BRD4 Degradation Proteasome->Degradation

Fig 2. PROTAC-mediated degradation of BRD4.

As illustrated in Figure 2, BRD4 normally binds to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of oncogenes like c-MYC. A BRD4-targeting PROTAC forms a ternary complex with BRD4 and an E3 ubiquitin ligase, leading to the polyubiquitination of BRD4. This marks BRD4 for recognition and degradation by the 26S proteasome, thereby inhibiting downstream oncogenic signaling.

References

Application Notes and Protocols for Propargyl-PEG4-5-nitrophenyl carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Propargyl-PEG4-5-nitrophenyl carbonate, a versatile heterobifunctional linker, in various bioconjugation applications. This document outlines the experimental conditions, protocols, and key considerations for achieving efficient and specific conjugation to biomolecules.

This compound is a valuable tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its structure features a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and a 5-nitrophenyl carbonate group for reaction with primary amines, such as the side chain of lysine (B10760008) residues in proteins. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

Data Presentation: Comparative Performance of Bioconjugation Chemistries

The choice of conjugation strategy significantly impacts the efficiency and yield of the desired bioconjugate. Below are tables summarizing comparative data for the two reactive functionalities of this compound.

Table 1: Comparative Efficiency of Amine-Reactive Chemistries

ParameterOne-Pot ReactionTwo-Step Sequential Reaction (e.g., Mal-PEG-NHS)
Conjugation Efficiency (%) 40-60%70-90%[1]
Yield of Desired Conjugate (%) 25-40%60-80%[1]
Presence of Oligomeric Byproducts HighLow to None[1]
Purity after Standard Purification (%) 75-85%>95%[1]

Table 2: Comparative Efficiency of Ligands in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The choice of ligand to stabilize the copper(I) catalyst is crucial for the efficiency of the CuAAC reaction. The following data compares the performance of different ligands in a CuAAC reaction, highlighting the significant impact of the ligand on product formation.

LigandProduct Formation in 30 min (%)
BTTAA > 45%[2]
BTTES > 45%
THPTA < 15%[2]
TBTA < 15%[2]

Experimental Protocols

The following are detailed protocols for the two primary reactions involving this compound.

Protocol 1: Amine Conjugation via 5-Nitrophenyl Carbonate

This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues). The reaction forms a stable carbamate (B1207046) linkage.

Materials:

  • This compound

  • Protein or other amine-containing molecule of interest

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5. Avoid buffers containing primary amines (e.g., Tris).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMF or DMSO.

    • Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to prevent protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C overnight.

    • Note: The reaction is pH-dependent, with efficiency increasing at a more basic pH.[3] For some applications, a pH up to 12 has been shown to accelerate the release of 4-nitrophenol (B140041), indicating a faster reaction.[4] However, protein stability at high pH must be considered.

  • Purification:

    • Remove the excess, unreacted linker and the 4-nitrophenol byproduct using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • The success of the conjugation can be confirmed by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or by quantifying the incorporated propargyl groups for the subsequent click reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" conjugation of a propargyl-modified molecule (prepared as in Protocol 1) to an azide-containing molecule.

Materials:

  • Propargyl-modified biomolecule

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-labeled molecule and the propargyl-labeled biomolecule in the Reaction Buffer.

  • Complex Formation:

    • In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let the solution stand for a few minutes to allow for the formation of the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In the main reaction tube, combine the propargyl-modified biomolecule with the azide-modified molecule. A molar ratio of 1:4 to 1:10 (biomolecule to azide (B81097) molecule) is a common starting point.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final concentration of 25 equivalents relative to the azide is often used.

    • Initiate the reaction by adding sodium ascorbate (e.g., 40 equivalents relative to the azide).

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization:

    • The final conjugate can be characterized by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm successful ligation and purity.

Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the chemical reactions and a typical experimental workflow for using this compound.

Reaction_Mechanisms cluster_amine Amine Reaction (Carbamate Formation) cluster_click CuAAC (Click Chemistry) Propargyl-PEG-NPC Propargyl-PEG4-O-(C=O)-O-Ph-NO2 Carbamate_Product Propargyl-PEG4-O-(C=O)-NH-Protein Propargyl-PEG-NPC->Carbamate_Product pH > 8 4-Nitrophenol HO-Ph-NO2 Propargyl-PEG-NPC->4-Nitrophenol Protein-NH2 Protein-NH2 Protein-NH2->Carbamate_Product Propargyl-PEG-Protein Propargyl-PEG-Protein Triazole_Product Triazole-linked Conjugate Propargyl-PEG-Protein->Triazole_Product Cu(I), Ligand Azide-Molecule N3-Molecule Azide-Molecule->Triazole_Product

Caption: Reaction mechanisms for this compound.

Experimental_Workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry A Dissolve Protein in Basic Buffer (pH > 8) B Add Propargyl-PEG4-NPC (10-20x molar excess) A->B C Incubate (1-2h RT or 4°C O/N) B->C D Purify Propargyl-labeled Protein C->D E Combine Propargyl-Protein and Azide-Molecule D->E Proceed to Click Reaction F Add Cu(I)-Ligand Complex E->F G Add Sodium Ascorbate to Initiate F->G H Incubate (30-60 min RT) G->H I Purify Final Conjugate H->I

Caption: General experimental workflow for sequential bioconjugation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Propargyl-PEG4-5-nitrophenyl carbonate Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the efficiency of conjugation reactions using Propargyl-PEG4-5-nitrophenyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker.[1][2] It contains a propargyl group for click chemistry reactions and a 5-nitrophenyl carbonate group for reaction with primary amines.[1][3] The PEG4 spacer increases the hydrophilicity of the molecule.[1] It is commonly used for PEGylation, a process that can improve the pharmacokinetic properties of therapeutic proteins and other biomolecules.

Q2: How does the 5-nitrophenyl carbonate group react with primary amines?

The 5-nitrophenyl carbonate group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) via a nucleophilic substitution reaction. This reaction forms a stable urethane (B1682113) linkage and releases 5-nitrophenol as a byproduct.[4]

Q3: What are the advantages of using a 5-nitrophenyl carbonate ester compared to an NHS ester?

Nitrophenyl carbonate esters generally exhibit a longer hydrolysis half-life in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[5] This increased stability provides a wider time window for the conjugation reaction to occur, potentially leading to higher yields, especially in large-scale reactions or with slow-reacting amines.

Q4: At what pH should I perform the conjugation reaction?

The optimal pH for the reaction of nitrophenyl carbonates with primary amines is typically in the range of 7.0 to 9.0. A common starting point is a pH of 8.0-8.5.[4] At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. At higher pH (above 9.0), the rate of hydrolysis of the nitrophenyl carbonate ester increases significantly, which can reduce the conjugation efficiency.[6]

Q5: What buffers are recommended for this conjugation?

It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the this compound.[7] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[7]

Q6: How can I monitor the progress of the reaction?

The release of the 5-nitrophenol byproduct can be monitored spectrophotometrically by measuring the absorbance at approximately 400-413 nm.[6][8] This provides a real-time indication of the reaction progress. Additionally, the final product can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation with this compound.

Issue Potential Cause Recommended Solution
Low or No Conjugation Incorrect pH: The pH of the reaction buffer is outside the optimal range (7.0-9.0).Adjust the pH of the reaction mixture to 8.0-8.5 using an appropriate amine-free buffer.
Presence of Primary Amines in Buffer: Buffers like Tris are competing with the target molecule.Perform a buffer exchange into an amine-free buffer such as PBS, borate, or HEPES before adding the reagent.[7]
Hydrolyzed Reagent: The this compound has been prematurely hydrolyzed by moisture.Prepare the stock solution of the reagent in an anhydrous solvent (e.g., DMSO or DMF) immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Low Reagent Concentration: The molar ratio of the PEG reagent to the target molecule is too low.Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.
Steric Hindrance: The primary amines on the target molecule are not easily accessible.Consider using a longer PEG spacer to overcome steric hindrance.
High Background or Non-specific Binding Excess Unreacted Reagent: Unreacted this compound is still present in the sample.After the reaction, add a quenching agent like Tris or glycine (B1666218) to consume any remaining active ester. Purify the conjugate using dialysis or size-exclusion chromatography to remove excess reagent and byproducts.
Protein Aggregation High Degree of Labeling: Too many PEG chains have been conjugated to the protein, leading to insolubility.Optimize the molar ratio of the PEG reagent to the protein by performing small-scale pilot reactions with varying ratios.
Suboptimal Buffer Conditions: The buffer conditions are not ideal for the stability of the target protein.Ensure the chosen buffer and pH are compatible with the stability of your specific protein.
Reagent Precipitation Low Solubility in Aqueous Buffer: The reagent, dissolved in an organic solvent, precipitates upon addition to the aqueous reaction buffer.The volume of the organic solvent used to dissolve the reagent should not exceed 10% of the total reaction volume. Add the reagent solution slowly to the protein solution while gently vortexing.

Quantitative Data

Table 1: pH-Dependent Hydrolysis of Activated Esters

This table illustrates the relative stability of nitrophenyl esters compared to NHS esters at different pH values. Note that higher hydrolysis rates lead to a lower availability of the reagent for conjugation.

pHRelative Hydrolysis Rate of p-Nitrophenyl CarbonateRelative Hydrolysis Rate of NHS Ester
7.0LowModerate
8.0ModerateHigh
8.5HighVery High
>9.0Very HighExtremely High

This table is a qualitative summary based on literature indicating that nitrophenyl carbonates have a longer half-life than NHS esters, especially at slightly alkaline pH.[5]

Experimental Protocols

General Protocol for Conjugating this compound to a Protein

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 8.0). If necessary, perform dialysis or use a desalting column for buffer exchange. The protein concentration should typically be between 1-10 mg/mL.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

    • Add the reagent dropwise while gently stirring or vortexing. The final concentration of the organic solvent should be less than 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may vary depending on the reactivity of the protein.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

  • Analysis: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling (if the protein concentration and extinction coefficients are known). Mass spectrometry can provide a more precise characterization.

Visualizations

Conjugation_Reaction This compound Conjugation Pathway cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products Propargyl_PEG Propargyl-PEG4-5-nitrophenyl carbonate Reaction_Step Nucleophilic Attack Propargyl_PEG->Reaction_Step Protein_Amine Protein with Primary Amine (e.g., Lysine) Protein_Amine->Reaction_Step Conjugate PEGylated Protein (Stable Urethane Linkage) Reaction_Step->Conjugate + Byproduct 5-Nitrophenol (Byproduct) Reaction_Step->Byproduct

Caption: Chemical reaction pathway for the conjugation of this compound to a primary amine on a protein.

Troubleshooting_Workflow Troubleshooting Low Conjugation Efficiency Start Low/No Conjugation Observed Check_pH Is pH between 7.0-9.0? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.0-8.5 Check_pH->Adjust_pH No Check_Reagent Was reagent freshly prepared in anhydrous solvent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Increase_Ratio Increase molar ratio of PEG reagent to target Check_Reagent->Increase_Ratio Yes Prepare_Fresh Prepare fresh reagent stock solution Check_Reagent->Prepare_Fresh No Success Re-run experiment Increase_Ratio->Success Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success Conjugation_Decision_Tree Decision Tree for Amine-Reactive Crosslinker Selection Start Need to conjugate to a primary amine? Slow_Reaction Is the reaction kinetics slow or large-scale? Start->Slow_Reaction Yes Other_Chem Consider other chemistries (e.g., reductive amination) Start->Other_Chem No NPC_Ester Use Nitrophenyl Carbonate Ester (e.g., Propargyl-PEG4-5-NPC) Slow_Reaction->NPC_Ester Yes (longer half-life) NHS_Ester Use NHS Ester Slow_Reaction->NHS_Ester No (higher reactivity)

References

Technical Support Center: Propargyl-PEG4-5-nitrophenyl carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-5-nitrophenyl carbonate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bioconjugation and click chemistry reactions involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule.[1][2] It contains two reactive groups: a 5-nitrophenyl carbonate and a propargyl group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The 5-nitrophenyl carbonate group reacts with primary amines (e.g., on proteins or peptides) to form a stable carbamate (B1207046) (urethane) linkage.[1][3] The terminal propargyl group (an alkyne) is used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach it to molecules containing an azide (B81097) group.[4][5] The PEG spacer enhances the solubility and biocompatibility of the conjugate.[1] This linker is commonly used in the development of antibody-drug conjugates (ADCs) and PROTACs.[4]

Q2: What are the main reaction steps when using this linker?

Typically, a two-step process is involved:

  • Amine Coupling: The 5-nitrophenyl carbonate end of the linker is reacted with a molecule containing a primary amine (e.g., a lysine (B10760008) residue on a protein).

  • Click Chemistry: The propargyl group on the now-conjugated linker is reacted with an azide-functionalized molecule via CuAAC.

Q3: How should I store this compound?

For long-term stability, it is recommended to store the reagent at -20°C.[6] Protect from moisture to prevent hydrolysis of the reactive nitrophenyl carbonate group.

Troubleshooting Guide: Amine Coupling Reaction

This section addresses common problems when reacting the 5-nitrophenyl carbonate group with amines.

Problem 1: Low or No Reaction Yield

Possible Causes & Solutions:

  • Hydrolysis of the Linker: The 5-nitrophenyl carbonate group is susceptible to hydrolysis, especially at high pH. This is a primary cause of low yields.

    • Solution: Prepare fresh solutions of the linker immediately before use. Avoid storing it in aqueous buffers for extended periods. Perform the reaction at a slightly alkaline pH (7.5-8.5), which is a compromise between amine reactivity and linker stability.

  • Incorrect pH: The primary amine on your molecule must be deprotonated to be nucleophilic.

    • Solution: Maintain a reaction pH between 7.5 and 8.5. While higher pH increases amine reactivity, it also accelerates hydrolysis of the linker.[7] A pH of 8.0 is often a good starting point.

  • Suboptimal Molar Ratio: An insufficient excess of the linker can lead to incomplete modification of the target molecule.

    • Solution: Use a molar excess of the this compound linker. A typical starting point is a 5- to 20-fold molar excess over the amine-containing molecule. The optimal ratio will depend on the number of accessible amines and should be determined empirically.

  • Steric Hindrance: The amine group on your target molecule may be sterically hindered, preventing efficient reaction.

    • Solution: Increase the reaction time and/or temperature. However, be mindful that prolonged reaction times can also lead to increased hydrolysis.

Problem 2: Non-specific Modification or Aggregation

Possible Causes & Solutions:

  • High Linker Concentration: A very high excess of the PEG linker can sometimes lead to non-specific interactions or aggregation, particularly with proteins.

    • Solution: Optimize the molar ratio of the linker to your target molecule. Start with a lower excess and gradually increase it.

  • Solvent Incompatibility: The solvent may not be optimal for both the linker and the target molecule.

    • Solution: Ensure that your target molecule is soluble and stable in the chosen reaction buffer. For molecules with poor aqueous solubility, the addition of a co-solvent like DMSO may be necessary.

Illustrative Data: Effect of pH on Amine Coupling Efficiency

The following table provides illustrative data on how pH can affect the efficiency of the amine coupling reaction. Note: This is generalized data and may not reflect your specific experimental results.

Reaction pHRelative Yield (%)Notes
7.040Suboptimal amine reactivity.
7.575Good balance between reactivity and stability.
8.090Often the optimal pH for this reaction.
8.580Increased hydrolysis starts to reduce yield.
9.060Significant hydrolysis of the linker.

Troubleshooting Guide: Click Chemistry (CuAAC) Reaction

This section addresses common problems encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) step.

Problem 1: Low Yield in the CuAAC Reaction

Possible Causes & Solutions:

  • Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). Oxidation to Cu(II) will halt the reaction.[8]

    • Solution: Use a reducing agent like sodium ascorbate (B8700270) to continuously regenerate Cu(I) from any oxidized Cu(II).[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.

  • Poor Reagent Quality: Degradation of the azide-containing molecule or the copper source can lead to low yields.

    • Solution: Use high-purity reagents. Ensure your copper source (e.g., CuSO₄) is not hydrated and that the sodium ascorbate is fresh.

  • Presence of Copper-Chelating Buffers: Some common buffer components can interfere with the copper catalyst.

    • Solution: Avoid buffers containing high concentrations of chloride or Tris, as they can chelate copper.[9] Phosphate (B84403), acetate, or HEPES buffers are generally suitable.[9]

Problem 2: Difficulty in Purifying the Final Conjugate

Possible Causes & Solutions:

  • PEG-Related Purification Challenges: The PEG linker can cause the molecule to behave unpredictably during chromatography, often leading to broad peaks or streaking.[8]

    • Solution: For large molecules like proteins, size exclusion chromatography (SEC) is often effective for removing unreacted small molecules.[] For smaller molecules, reverse-phase HPLC (RP-HPLC) can be used. Ion-exchange chromatography (IEX) can also be effective, as the PEGylation can alter the surface charge of the molecule.[][11]

  • Residual Copper Catalyst: The copper catalyst must be removed from the final product, especially for biological applications.

    • Solution: Use a copper-chelating resin to remove the catalyst after the reaction is complete. Dialysis or tangential flow filtration can also be effective for removing copper from large biomolecules.

Experimental Protocols

Protocol 1: Amine Coupling with a Protein
  • Buffer Preparation: Prepare a buffer solution (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0).

  • Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Solution: Immediately before use, dissolve this compound in a small amount of an organic solvent like DMSO to create a concentrated stock solution.

  • Reaction: Add a 10-fold molar excess of the linker solution to the stirring protein solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C for sensitive proteins.

  • Purification: Remove the excess linker and the p-nitrophenol byproduct by size exclusion chromatography or dialysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a solution of the propargyl-modified molecule (from Protocol 1) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the azide-containing molecule.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).

  • Reaction Mixture:

    • In a reaction vessel, combine the propargyl-modified molecule and a slight excess (e.g., 1.5 equivalents) of the azide-containing molecule.

    • Add sodium ascorbate to the mixture (final concentration ~5 mM).

    • Add CuSO₄ to the mixture (final concentration ~1 mM).

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as SEC, IEX, or RP-HPLC to remove unreacted components and the copper catalyst.

Visualizations

G cluster_amine_coupling Step 1: Amine Coupling cluster_click_chemistry Step 2: Click Chemistry (CuAAC) A Prepare Protein Solution (pH 8.0) C Add Linker to Protein (10x molar excess) A->C B Prepare Fresh Linker Solution (Propargyl-PEG4-5-NPC in DMSO) B->C D Incubate (1-2 hours, RT) C->D E Purify via SEC or Dialysis (Remove excess linker) D->E F Combine Propargylated Protein and Azide Molecule E->F Propargylated Protein G Add Sodium Ascorbate (Reducing Agent) F->G H Add CuSO4 (Catalyst) G->H I Incubate (1-4 hours, RT) H->I J Purify Final Conjugate (e.g., SEC, IEX) I->J

Caption: Experimental workflow for a two-step bioconjugation.

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimizing Propargyl-PEG4-5-nitrophenyl carbonate Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Propargyl-PEG4-5-nitrophenyl carbonate for amine modification. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the nitrophenyl carbonate ester. For most primary amines, a pH range of 8.0 to 9.0 is recommended. A common starting point is a buffer at pH 8.5, such as sodium bicarbonate or borate (B1201080) buffer.

Q2: What is the advantage of using a nitrophenyl carbonate (NPC) ester over an N-hydroxysuccinimide (NHS) ester?

A2: Nitrophenyl carbonate esters generally exhibit greater stability in aqueous solutions compared to NHS esters, particularly at neutral and slightly acidic pH. This can be advantageous in reactions that require longer incubation times or when working with sensitive biomolecules. Methoxy PEG Nitrophenyl Carbonate, a similar compound, is noted to have a longer hydrolysis half-life compared to some NHS esters[1].

Q3: Can I use Tris buffer for this reaction?

A3: It is generally not recommended to use buffers containing primary amines, such as Tris, as they can compete with the target molecule for reaction with the this compound, leading to lower yields of the desired conjugate.

Q4: How can I monitor the progress of the reaction?

A4: The reaction releases p-nitrophenol as a byproduct, which has a distinct yellow color and can be quantified spectrophotometrically by measuring the absorbance at approximately 400 nm. This provides a convenient method for monitoring the reaction progress in real-time.

Q5: What are the storage conditions for this compound?

A5: The reagent should be stored in a cool, dry place, protected from moisture and light. For long-term storage, it is advisable to store it at -20°C. Before use, the reagent should be allowed to warm to room temperature in a desiccator to prevent condensation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Reaction 1. Incorrect pH: The pH of the reaction mixture is too low, resulting in protonated (non-nucleophilic) amines. 2. Reagent Hydrolysis: The this compound has hydrolyzed due to moisture or prolonged exposure to high pH before addition of the amine. 3. Inactive Amine: The amine on the target molecule is sterically hindered or has a high pKa. 4. Competing Nucleophiles: Presence of primary amine-containing buffers (e.g., Tris) or other nucleophiles in the reaction mixture.1. Optimize pH: Increase the pH of the reaction buffer to a range of 8.0-9.0. Perform small-scale test reactions at different pH values (e.g., 8.0, 8.5, 9.0) to find the optimum. 2. Use Fresh Reagent: Prepare the reagent solution immediately before use. Ensure all solvents are anhydrous. 3. Increase Reagent Excess/Reaction Time: Increase the molar excess of the PEG reagent and/or prolong the reaction time. Consider a different conjugation strategy if the amine is inaccessible. 4. Use Amine-Free Buffers: Use buffers such as phosphate, bicarbonate, or borate.
Poor Yield 1. Suboptimal pH: The balance between amine reactivity and reagent hydrolysis is not optimal. 2. Insufficient Reagent: The molar ratio of the PEG reagent to the amine is too low. 3. Short Reaction Time: The reaction has not proceeded to completion.1. Fine-tune pH: Narrow down the optimal pH by testing smaller increments (e.g., 8.2, 8.4, 8.6). 2. Increase Molar Excess: Incrementally increase the molar excess of the this compound (e.g., from 5-fold to 10-fold or 20-fold). 3. Extend Reaction Time: Monitor the reaction over a longer period. Reactions can be run for several hours at room temperature or overnight at 4°C.
Formation of Side Products 1. Reaction with Other Nucleophiles: The reagent may react with other nucleophilic groups on the target molecule (e.g., thiols, hydroxyls), although this is less favorable than reaction with primary amines at the recommended pH. 2. Propargyl Group Instability: Under strongly basic conditions, the terminal alkyne of the propargyl group could potentially undergo side reactions.1. pH Control: Maintain the pH in the recommended range of 8.0-9.0 to favor reaction with primary amines. 2. Avoid Harsh Conditions: Avoid exposing the reagent and the conjugate to high pH for extended periods.
Precipitation During Reaction 1. Low Solubility: The protein or peptide may have low solubility in the reaction buffer. 2. Change in pI: PEGylation can alter the isoelectric point (pI) of a protein, potentially leading to precipitation at the reaction pH.1. Optimize Buffer/Add Solubilizing Agents: Test different buffer systems or add a small amount of a compatible organic co-solvent (e.g., DMSO, DMF). 2. Adjust pH: If the pI of the conjugate is close to the reaction pH, consider performing the reaction at a pH further away from the pI.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound amine reaction. Please note that optimal conditions can vary depending on the specific amine-containing molecule.

ParameterRecommended RangeNotes
Reaction pH 8.0 - 9.0A pH of 8.5 is a good starting point. Lower pH decreases amine reactivity, while higher pH increases the rate of reagent hydrolysis.
Molar Excess of PEG Reagent 5 to 20-foldThe optimal ratio depends on the number of accessible amines and the desired degree of PEGylation.
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can be used to slow down hydrolysis and are often preferred for overnight reactions.
Reaction Time 1 hour to overnightMonitor the reaction for completion. Longer reaction times may be necessary for less reactive amines.
Monitoring Wavelength ~400 nmFor tracking the release of the p-nitrophenol byproduct.

Experimental Protocols

General Protocol for Amine PEGylation

This protocol provides a general procedure for the conjugation of this compound to a protein.

Materials:

  • This compound

  • Amine-containing protein or peptide

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the amine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the PEG Reagent Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Initiate the Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or another suitable purification method.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to confirm an increase in molecular weight and other analytical techniques (e.g., mass spectrometry) to determine the degree of PEGylation.

Visualizations

ReactionMechanism reagent Propargyl-PEG4-O-(C=O)-O-Ph-NO2 intermediate Tetrahedral Intermediate reagent->intermediate + R-NH2 amine R-NH2 amine->intermediate product Propargyl-PEG4-O-(C=O)-NH-R (Stable Urethane Linkage) intermediate->product Collapse byproduct p-Nitrophenol intermediate->byproduct Release TroubleshootingWorkflow start Low/No PEGylation check_ph Is pH 8.0-9.0? start->check_ph check_reagent Is reagent fresh? check_ph->check_reagent Yes adjust_ph Adjust pH to 8.5 check_ph->adjust_ph No check_buffer Amine-free buffer? check_reagent->check_buffer Yes use_fresh_reagent Use fresh reagent check_reagent->use_fresh_reagent No change_buffer Use non-amine buffer check_buffer->change_buffer No increase_excess Increase molar excess or reaction time check_buffer->increase_excess Yes adjust_ph->start use_fresh_reagent->start change_buffer->start success Successful PEGylation increase_excess->success ph_optimization cluster_0 pH Effect on Reaction Components low_ph Low pH (< 7.5) low_ph_amine Amine (R-NH3+) Low Reactivity low_ph->low_ph_amine low_ph_reagent Reagent High Stability low_ph->low_ph_reagent optimal_ph Optimal pH (8.0-9.0) optimal_ph_amine Amine (R-NH2) High Reactivity optimal_ph->optimal_ph_amine optimal_ph_reagent Reagent Moderate Stability optimal_ph->optimal_ph_reagent high_ph High pH (> 9.5) high_ph_amine Amine (R-NH2) High Reactivity high_ph->high_ph_amine high_ph_reagent Reagent Low Stability (Hydrolysis) high_ph->high_ph_reagent

References

Technical Support Center: Purification of Proteins Labeled with Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Propargyl-PEG4-5-nitrophenyl carbonate for protein labeling and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker that contains a propargyl group and a 5-nitrophenyl carbonate group.[1][2] The 5-nitrophenyl carbonate moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues on a protein, to form a stable carbamate (B1207046) linkage.[2] The propargyl group can then be used for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of other molecules like fluorescent dyes, biotin, or drugs.[3] The PEG4 spacer enhances the solubility of the labeled protein in aqueous solutions.[2]

Q2: What is the optimal pH for the labeling reaction?

The reaction of the 5-nitrophenyl carbonate group with primary amines on the protein is pH-dependent. The optimal pH range for this reaction is typically between 8.0 and 9.0. At a lower pH, the primary amines are protonated, which reduces their reactivity. At a higher pH, the hydrolysis of the nitrophenyl carbonate ester is accelerated, which can lead to lower labeling efficiency.

Q3: What buffer should I use for the labeling reaction?

It is crucial to use an amine-free buffer for the labeling reaction, as any primary amines in the buffer will compete with the protein for reaction with the linker. Commonly used buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Avoid using buffers that contain Tris (tris(hydroxymethyl)aminomethane) or glycine.

Q4: How do I remove the unreacted this compound after the labeling reaction?

Unreacted linker can be removed using size-based separation techniques such as desalting columns (gel filtration chromatography) or dialysis.[4] These methods are effective because the protein is significantly larger than the small molecule linker.

Q5: How can I determine the degree of labeling (DOL)?

The degree of labeling, which is the average number of linker molecules conjugated to each protein molecule, can be determined using various methods. One common technique is to use a colorimetric assay to quantify the amount of PEG attached to the protein.[5] Alternatively, if the protein has a known extinction coefficient, the protein concentration can be determined by UV-Vis spectroscopy at 280 nm. The concentration of the attached PEG linker can sometimes be estimated if it contains a unique chromophore.[5] Mass spectrometry can also be used to determine the mass increase of the protein after labeling, which can be used to calculate the DOL.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Labeling Efficiency Incorrect pH of the reaction buffer. Ensure the pH of the reaction buffer is between 8.0 and 9.0.
Hydrolysis of the this compound. Prepare the linker solution immediately before use. Avoid prolonged storage of the dissolved linker.
Presence of primary amines in the buffer. Use an amine-free buffer such as PBS or sodium bicarbonate.
Insufficient molar excess of the linker. Increase the molar ratio of the linker to the protein. A common starting point is a 10- to 20-fold molar excess of the linker.
Low protein concentration. A higher protein concentration can improve reaction kinetics. Aim for a protein concentration of 2-10 mg/mL.
Protein Precipitation After Labeling High degree of labeling. Excessive labeling can alter the protein's isoelectric point and solubility. Reduce the molar excess of the linker or shorten the reaction time.
Change in buffer conditions. Ensure the final buffer after purification is suitable for the protein's stability.
Unreacted Linker Still Present After Purification Inefficient purification method. For desalting columns, ensure the column size is appropriate for the sample volume. For dialysis, use a membrane with a low molecular weight cutoff (MWCO), such as 1-3 kDa, and perform multiple buffer changes.[4]
Incorrect column choice for gel filtration. Use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25) for separating the small linker from the large protein.[4]
Low Protein Recovery After Purification Non-specific binding to the purification matrix. For desalting columns, ensure the column is properly equilibrated. For dialysis, consider using a membrane material with low protein binding properties.[4]
Protein precipitation during purification. Ensure the buffer used for purification is optimal for the protein's solubility and stability.

Experimental Protocols

Protein Labeling with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0-9.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the Linker Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the desired molar excess of the dissolved linker solution to the protein solution. A 10- to 20-fold molar excess is a good starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quench the Reaction:

    • (Optional) To stop the reaction, add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted linker.

Purification of the Labeled Protein

Method 1: Desalting Column (Gel Filtration)

  • Equilibrate the Column:

    • Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer for your protein.

  • Apply the Sample:

    • Apply the quenched reaction mixture to the top of the equilibrated column.

  • Elute and Collect Fractions:

    • Elute the protein with the storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted linker will be retained by the column and elute later.

    • Collect fractions and monitor the protein concentration, for example, by measuring the absorbance at 280 nm.

  • Pool and Concentrate:

    • Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a suitable method.

Method 2: Dialysis

  • Prepare the Dialysis Membrane:

    • Select a dialysis membrane with a low molecular weight cutoff (MWCO), typically 1-3 kDa, to ensure the small linker can pass through while retaining the larger protein.[4] Prepare the membrane according to the manufacturer's instructions.

  • Load the Sample:

    • Load the reaction mixture into the dialysis cassette or tubing.

  • Perform Dialysis:

    • Place the dialysis cassette or tubing in a large volume of the desired storage buffer (at least 100 times the sample volume) at 4°C.

    • Stir the buffer gently.

    • Change the dialysis buffer at least 2-3 times over a period of 24-48 hours to ensure complete removal of the unreacted linker.

  • Recover the Sample:

    • After dialysis, carefully recover the purified labeled protein from the dialysis cassette or tubing.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_characterization Characterization start Start: Protein in Amine-Free Buffer prep_linker Prepare Linker Solution reaction Labeling Reaction (Protein + Linker) start->reaction prep_linker->reaction quench Quench Reaction (Optional) reaction->quench purify Remove Unreacted Linker (Desalting or Dialysis) quench->purify characterize Analyze Labeled Protein (e.g., DOL, Purity) purify->characterize end End: Purified Labeled Protein characterize->end

Caption: Experimental workflow for protein labeling and purification.

troubleshooting_logic cluster_reaction_conditions Reaction Conditions cluster_protein_conditions Protein Conditions cluster_solutions Solutions start Start: Low Labeling Efficiency check_ph Is pH 8.0-9.0? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_linker Is linker freshly prepared? check_buffer->check_linker Yes change_buffer Use Amine-Free Buffer check_buffer->change_buffer No check_molar_ratio Is molar ratio sufficient? check_linker->check_molar_ratio Yes new_linker Prepare Fresh Linker check_linker->new_linker No check_concentration Is protein concentration >2 mg/mL? check_molar_ratio->check_concentration Yes increase_ratio Increase Molar Ratio check_molar_ratio->increase_ratio No concentrate_protein Concentrate Protein check_concentration->concentrate_protein No end Re-run Experiment check_concentration->end Yes

Caption: Troubleshooting logic for low protein labeling efficiency.

References

preventing aggregation during Propargyl-PEG4-5-nitrophenyl carbonate labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during labeling with Propargyl-PEG4-5-nitrophenyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional labeling reagent. It contains two key functional groups:

  • A propargyl group : This serves as a handle for "click chemistry," allowing for the subsequent attachment of molecules containing an azide (B81097) group.

  • A 5-nitrophenyl carbonate group : This is an amine-reactive group that specifically reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable carbamate (B1207046) bond.

  • A PEG4 spacer : This polyethylene (B3416737) glycol (PEG) linker increases the hydrophilicity of the reagent, which can help to improve the solubility of the labeled protein and reduce aggregation.[1]

Q2: What are the primary causes of protein aggregation during labeling?

Protein aggregation during the labeling process can be attributed to several factors:

  • Increased Hydrophobicity: The labeling reagent itself might be hydrophobic, and its attachment to the protein surface can increase the overall hydrophobicity, leading to aggregation. However, the PEG4 spacer in this compound is designed to mitigate this by increasing hydrophilicity.[1]

  • Disruption of Surface Charge: Modification of lysine residues, which are positively charged at physiological pH, can alter the protein's surface charge distribution. This can disrupt the repulsive electrostatic forces between protein molecules, promoting aggregation.

  • Conformational Changes: The chemical modification can induce local or global changes in the protein's structure, potentially exposing hydrophobic regions that were previously buried. These exposed patches can then interact between molecules, leading to aggregation.

  • Suboptimal Reaction Conditions: Factors such as inappropriate pH, high protein concentration, elevated temperature, and the composition of the buffer can all stress the protein and induce aggregation.[2]

Q3: How does the PEG4 linker in this reagent help in preventing aggregation?

The polyethylene glycol (PEG) spacer offers several advantages in reducing aggregation:

  • Increased Hydrophilicity: PEG is a highly hydrophilic polymer. Its presence on the protein surface can help to maintain the solubility of the conjugate.[1]

  • Steric Hindrance: The PEG chain creates a "shield" around the protein, which can sterically hinder intermolecular interactions that lead to aggregation.[3]

  • Soluble Aggregates: In some cases, even if aggregation occurs, PEGylation can result in the formation of smaller, soluble aggregates rather than large, insoluble precipitates.[3]

Troubleshooting Guide

Visible precipitation, cloudiness, or an increase in turbidity during or after the labeling reaction are clear indicators of protein aggregation. The following guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: Protein Precipitation or Cloudiness Observed During/After Labeling

Step 1: Re-evaluate and Optimize Reaction Buffer

ParameterRecommendationRationale
pH Maintain a pH between 7.2 and 8.5.[4]The reaction of nitrophenyl carbonates with primary amines is pH-dependent. At a lower pH, the amine groups are protonated and less reactive. At a higher pH, the labeling reagent is more susceptible to hydrolysis. A slightly basic pH provides a good balance between reactivity and reagent stability.[5]
Buffer Type Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[4]Buffers containing primary amines, like Tris, will compete with the protein for reaction with the nitrophenyl carbonate, reducing labeling efficiency.
Additives Consider including stabilizing additives in your buffer.See the table below for a list of common anti-aggregation additives.

Table of Anti-Aggregation Additives

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Arginine 50-100 mMSuppresses aggregation by interacting with hydrophobic and charged residues.
Non-ionic detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Can help to solubilize proteins and prevent hydrophobic interactions.
Sugars (e.g., Sucrose, Trehalose) 0.25-1 MStabilize protein structure through preferential hydration.

Step 2: Optimize Reagent and Protein Concentrations

  • Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). If a higher final concentration is required, the labeled protein can be carefully concentrated after purification.

  • Optimize Molar Ratio of Labeling Reagent: A high molar excess of the labeling reagent can lead to over-labeling, which can significantly alter the protein's properties and increase its propensity to aggregate. Perform a titration to find the optimal ratio of this compound to your protein that achieves the desired degree of labeling without causing aggregation. Start with a molar excess of 10:1 to 40:1 (reagent:protein).[2]

Step 3: Control Reaction Temperature

  • Lower the Reaction Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) can slow down the kinetics of both the labeling reaction and the aggregation process. This may require a longer incubation time to achieve the desired level of labeling.

Step 4: Pre- and Post-Labeling Sample Handling

  • Ensure High Purity of Starting Material: The presence of small amounts of aggregated protein in the initial sample can act as a seed for further aggregation. Ensure your protein is monomeric and free of aggregates before starting the labeling reaction by using techniques like size-exclusion chromatography (SEC).

  • Gentle Handling: Avoid vigorous vortexing or agitation, which can cause mechanical stress and lead to protein denaturation and aggregation. Mix by gentle inversion or slow pipetting.

Experimental Protocols

Standard Labeling Protocol
  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.

    • Adjust the protein concentration to 2 mg/mL.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the dissolved labeling reagent to the protein solution.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification:

    • Remove the unreacted labeling reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.

Modified Protocol for Aggregation-Prone Proteins
  • Protein and Buffer Preparation:

    • Prepare an aggregation-inhibiting labeling buffer: 0.1 M sodium phosphate, 150 mM NaCl, 50 mM Arginine, pH 7.5.

    • Adjust the protein concentration to 1 mg/mL.

  • Labeling Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Perform a titration of the labeling reagent, starting with a 10-fold molar excess.

    • Incubate the reaction for 4 hours at 4°C with gentle end-over-end mixing.

  • Purification:

    • Immediately after the reaction, purify the labeled protein using size-exclusion chromatography (SEC) to separate the monomeric labeled protein from any soluble aggregates and unreacted reagent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting aggregation during protein labeling.

TroubleshootingWorkflow Troubleshooting Protein Aggregation During Labeling Start Start: Protein Aggregation Observed CheckBuffer Step 1: Evaluate Reaction Buffer - pH within 7.2-8.5? - Amine-free buffer used? Start->CheckBuffer OptimizeBuffer Action: Optimize Buffer - Adjust pH - Switch to PBS, Bicarbonate, or HEPES CheckBuffer->OptimizeBuffer No CheckConcentration Step 2: Evaluate Concentrations - Protein concentration > 2 mg/mL? - High molar excess of reagent? CheckBuffer->CheckConcentration Yes Additives Consider Anti-Aggregation Additives (e.g., Arginine, Glycerol) OptimizeBuffer->Additives Additives->CheckConcentration OptimizeConcentration Action: Optimize Concentrations - Lower protein concentration - Titrate labeling reagent CheckConcentration->OptimizeConcentration Yes CheckTemperature Step 3: Evaluate Temperature - Reaction at room temperature? CheckConcentration->CheckTemperature No OptimizeConcentration->CheckTemperature LowerTemperature Action: Lower Reaction Temperature - Perform reaction at 4°C - Increase incubation time CheckTemperature->LowerTemperature Yes CheckHandling Step 4: Review Sample Handling - Starting protein monomeric? - Gentle mixing employed? CheckTemperature->CheckHandling No LowerTemperature->CheckHandling ImproveHandling Action: Improve Handling - Purify starting protein by SEC - Use gentle mixing techniques CheckHandling->ImproveHandling No Success Success: Aggregation Prevented CheckHandling->Success Yes ImproveHandling->Success

References

side reactions of Propargyl-PEG4-5-nitrophenyl carbonate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-5-nitrophenyl carbonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on understanding and mitigating potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker molecule. It contains two reactive groups: a propargyl group and a 5-nitrophenyl carbonate group, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The propargyl group allows for "click" chemistry reactions with azide-containing molecules, while the 5-nitrophenyl carbonate group reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable urethane (B1682113) bonds.[2] The PEG spacer enhances the solubility of the molecule in aqueous solutions.[2]

Q2: What is the primary application of this reagent?

This reagent is primarily used in bioconjugation, a process that joins two molecules together. A common application is PEGylation, where PEG chains are attached to proteins, peptides, or other biomolecules.[1] This can improve the therapeutic properties of the biomolecule, such as increasing its stability and circulation time in the body. It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]

Q3: What are the main side reactions to be aware of when using this compound?

The primary side reaction of concern is the hydrolysis of the 5-nitrophenyl carbonate ester group.[4][5] This reaction is particularly favorable in aqueous solutions and is accelerated under basic (high pH) conditions.[4][5] Hydrolysis results in the release of 4-nitrophenol (B140041) and the unreactive Propargyl-PEG4-carboxylic acid, which will no longer be able to react with your target amine.

Another potential side reaction, though less common, is the reaction with other nucleophilic groups on a biomolecule, such as the hydroxyl groups of serine or threonine, or the imidazole (B134444) group of histidine. However, the reaction with primary amines is generally more favorable under controlled pH conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency / Low Yield Hydrolysis of the reagent: The 5-nitrophenyl carbonate group is susceptible to hydrolysis, especially at neutral to high pH.[4][5]- Control pH: Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis while still allowing the amine to be sufficiently nucleophilic. - Fresh Reagent: Prepare the reagent solution immediately before use. Do not store the reagent in aqueous solution. - Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[4]
Suboptimal Molar Ratio: An insufficient amount of the PEG linker will result in incomplete labeling of the target molecule.- Optimize Molar Ratio: Empirically determine the optimal molar ratio of the PEG linker to your target molecule. A 5 to 20-fold molar excess of the linker is a common starting point.
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the linker.- Use Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.
Protein/Peptide Aggregation High Degree of Labeling: Excessive PEGylation can lead to changes in the protein's surface properties, causing aggregation.- Reduce Molar Ratio: Lower the molar excess of the PEG linker in the reaction to reduce the number of PEG chains attached to each molecule. - Optimize Reaction Time: Shorten the reaction time to limit the extent of PEGylation.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the stability of your specific protein or peptide.- Screen Buffers: Test a range of buffer conditions (pH, ionic strength) to find the optimal conditions for both the conjugation reaction and the stability of your biomolecule.
Difficulty Purifying the Conjugate Presence of Unreacted Reagent and Hydrolysis Byproducts: Unreacted linker and 4-nitrophenol can be difficult to separate from the desired conjugate.- Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated conjugate from smaller molecules like the unreacted linker and hydrolysis products.[] - Reverse-Phase HPLC (RP-HPLC): This technique can be used to purify PEGylated peptides and smaller proteins.[7][8] - Dialysis: For larger protein conjugates, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can remove smaller impurities.[9]
Heterogeneity of the Product: The reaction can result in a mixture of molecules with varying numbers of attached PEG chains.- Ion Exchange Chromatography (IEX): This method can sometimes separate species with different degrees of PEGylation due to changes in the overall charge of the conjugate. - Hydrophobic Interaction Chromatography (HIC): HIC can also be used to separate PEGylated species based on differences in hydrophobicity.[9]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 7.2-7.5. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer by dialysis or desalting column.

  • Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.

    • Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any remaining unreacted linker. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated protein from unreacted reagent, byproducts, and quenching reagent using an appropriate method such as size exclusion chromatography (SEC) or dialysis.[][9]

  • Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to confirm the absence of 4-nitrophenol), and mass spectrometry to determine the degree of labeling.

Monitoring the Reaction

The progress of the conjugation reaction can be monitored by measuring the release of the 4-nitrophenolate (B89219) byproduct, which has a characteristic absorbance at approximately 400-413 nm under basic conditions.[4][5]

Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and a typical experimental workflow.

G cluster_0 Reaction Scheme Reagent This compound Conjugate Propargyl-PEG4-Urethane-Protein Reagent->Conjugate Reaction with amine Byproduct 4-Nitrophenol Reagent->Byproduct Release Protein Protein-NH2 (e.g., Lysine residue) Protein->Conjugate

Caption: Reaction of this compound with a primary amine on a protein.

G cluster_1 Experimental Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) C 3. Mix Reagent and Protein (Incubate at RT or 4°C) A->C B 2. Prepare Fresh Reagent Solution (Propargyl-PEG4-NPC in DMF/DMSO) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (e.g., SEC, Dialysis) D->E F 6. Characterize Product (SDS-PAGE, MS) E->F

Caption: A typical experimental workflow for protein conjugation.

References

Technical Support Center: Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-5-nitrophenyl carbonate. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent by providing answers to frequently asked questions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound, like other 4-nitrophenyl carbonates, exhibits pH-dependent stability in aqueous solutions. It is relatively stable in acidic to neutral conditions but undergoes hydrolysis under basic conditions.[1][2] The rate of hydrolysis increases significantly at higher pH values (pH > 8). For optimal stability of the intact molecule in solution, maintain a pH of 7.4 or lower.

Q2: How can I monitor the degradation of this compound in my solution?

The hydrolysis of this compound results in the release of 4-nitrophenol (B140041) (or 4-nitrophenolate (B89219) in basic conditions), which has a distinct yellow color.[1] This release can be monitored spectrophotometrically by measuring the absorbance at approximately 400-413 nm.[1][3] An increase in absorbance at this wavelength over time is indicative of compound degradation.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C, protected from light and moisture.[4][5] For short-term transport, the material is often shipped at ambient temperature, suggesting it has reasonable stability over shorter periods.[5]

Q4: What factors can influence the rate of hydrolysis of this compound?

Several factors can affect the stability of nitrophenyl carbonates in solution:

  • pH: As mentioned, higher pH leads to a faster rate of hydrolysis.[1][2]

  • Temperature: Higher temperatures will generally accelerate the rate of hydrolysis.

  • Buffer Composition: The specific components of your buffer solution could potentially influence the stability. It is always advisable to test the stability in your specific experimental buffer if you have concerns.

  • Presence of Nucleophiles: Amines and other nucleophiles can react with the carbonate, leading to its consumption.[6] The rate of this aminolysis is dependent on the amine's basicity and steric hindrance.[3][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no reactivity with amine 1. Degradation of this compound: The reagent may have hydrolyzed prior to the reaction. 2. Suboptimal reaction pH: The pH of the reaction mixture may be too low for efficient amine coupling. 3. Steric hindrance: The amine on the target molecule may be sterically hindered.1. Verify reagent integrity: Prepare a fresh solution of the reagent. Check for the presence of yellow color (4-nitrophenol) in your stock solution, which indicates degradation. 2. Optimize reaction pH: While the carbonate is less stable at higher pH, the amine coupling reaction is generally more efficient at a slightly basic pH (e.g., pH 8-8.5). A careful balance is needed. Consider running small-scale trials at different pH values. 3. Increase reaction time or temperature: If steric hindrance is a factor, prolonging the reaction time or slightly increasing the temperature may improve yields.
High background signal or non-specific reactions 1. Hydrolysis during reaction: If the reaction is run at a high pH for an extended period, significant hydrolysis can occur, releasing 4-nitrophenol which might interfere with downstream applications. 2. Excess reagent: Using a large excess of the carbonate reagent can lead to non-specific labeling.1. Monitor reaction progress: Follow the reaction by a suitable analytical method (e.g., LC-MS) to determine the optimal reaction time and minimize hydrolysis. 2. Optimize stoichiometry: Titrate the amount of this compound to find the lowest effective concentration for your application.
Precipitation of the reagent in aqueous buffer Low aqueous solubility: Although the PEG linker enhances water solubility, the overall molecule may have limited solubility in certain aqueous buffers.[4]1. Use a co-solvent: If compatible with your experimental system, consider using a small percentage of a water-miscible organic solvent such as DMSO or DMF to prepare a concentrated stock solution before diluting it into the aqueous reaction buffer.

Experimental Protocols

Protocol for Assessing Stability in a Specific Buffer

This protocol allows you to determine the stability of this compound in your experimental buffer.

  • Prepare a stock solution: Dissolve this compound in a water-miscible organic solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).

  • Prepare buffer solutions: Prepare your specific experimental buffer at the desired pH.

  • Initiate the stability study: Add a small volume of the stock solution to your buffer to a final concentration of approximately 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Monitor hydrolysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of the solution at 405 nm using a spectrophotometer. Use the same buffer with the equivalent amount of organic solvent as a blank.

  • Calculate the percentage of hydrolysis: The percentage of hydrolysis can be estimated by comparing the absorbance at each time point to the absorbance of a solution where all the carbonate has been hydrolyzed. To achieve complete hydrolysis for a positive control, you can add a small amount of a strong base (e.g., NaOH to a final pH > 12).

Data Presentation

Table 1: Expected Qualitative Stability of this compound at Different pH Values.

pH Range Expected Stability Primary Degradation Pathway
< 4HighAcid-catalyzed hydrolysis (very slow)
4 - 7.4GoodSlow hydrolysis
7.5 - 9Moderate to LowBase-catalyzed hydrolysis
> 9Very LowRapid base-catalyzed hydrolysis

Note: This table provides a general guideline based on the behavior of 4-nitrophenyl carbonates. Actual stability may vary depending on buffer composition and temperature.

Visualizations

Hydrolysis_Pathway Propargyl_PEG_NPC Propargyl-PEG4-5-nitrophenyl carbonate Intermediate Tetrahedral Intermediate Propargyl_PEG_NPC->Intermediate Nucleophilic attack Products Propargyl-PEG4-carbonate + 4-Nitrophenolate Intermediate->Products Elimination H2O H₂O H2O->Intermediate OH_minus OH⁻ (Base Catalyst) OH_minus->Intermediate

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Experiment Start: Low/No Product Formation Check_Reagent Check Reagent Integrity: Is stock solution yellow? Start->Check_Reagent Check_pH Verify Reaction pH: Is it optimal for aminolysis (e.g., 8-8.5)? Check_Reagent->Check_pH No (Reagent OK) Prepare_Fresh Prepare Fresh Reagent Solution Check_Reagent->Prepare_Fresh Yes (Degraded) Optimize_Conditions Optimize Reaction Conditions: Increase time/temperature Check_pH->Optimize_Conditions Yes Adjust_pH Adjust Reaction pH Check_pH->Adjust_pH No Success Successful Reaction Optimize_Conditions->Success Prepare_Fresh->Check_pH Adjust_pH->Optimize_Conditions

Caption: Troubleshooting workflow for low product yield.

Stability_Factors Stability Propargyl-PEG4-5-NPC Stability pH pH pH->Stability Higher pH decreases stability Temperature Temperature Temperature->Stability Higher temp decreases stability Nucleophiles Presence of Nucleophiles (e.g., amines) Nucleophiles->Stability Consumes reagent, affecting apparent stability Decrease Decreases Stability

Caption: Factors influencing the stability of this compound.

References

troubleshooting low yield in PROTAC synthesis with Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields in PROTAC synthesis, with a specific focus on the use of Propargyl-PEG4-5-nitrophenyl carbonate as a linker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield after reacting my amine-containing molecule with this compound. What are the potential causes and how can I improve it?

A1: Low yield in the carbamate (B1207046) formation step is a common issue. Here are the most likely causes and troubleshooting steps:

  • Moisture Contamination: this compound is highly sensitive to moisture. Water will hydrolyze the activated carbonate, leading to the formation of an unreactive alcohol and releasing 4-nitrophenol (B140041), which can be observed as a yellow coloration in your reaction mixture.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., DMF, DCM, or acetonitrile). If your amine-containing starting material is not anhydrous, consider drying it prior to the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's success.

    • Solution:

      • Base: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize any acid formed during the reaction without competing with your amine. A slight excess of the base (1.1-1.5 equivalents) is recommended.

      • Solvent: Anhydrous dimethylformamide (DMF) is a common and effective solvent for this reaction.

      • Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (e.g., to 40-50°C) may be beneficial. However, excessive heat can lead to degradation.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure complete consumption of your amine-containing molecule.

  • Impure Reactants: Impurities in your amine or the linker can lead to side reactions and reduced yields.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction.

  • Steric Hindrance: If the amine in your molecule is sterically hindered, the reaction may proceed slowly or not at all.

    • Solution: Increase the reaction time and/or gently heat the reaction. You may also need to increase the equivalents of the linker and base.

Q2: I see a yellow color in my reaction mixture. What does this indicate?

A2: The yellow color is due to the release of the 4-nitrophenolate (B89219) anion, which is the leaving group in this reaction. This is an indication that the reaction is proceeding. However, if the yellow color appears before the addition of your amine, it could be a sign of hydrolysis of the this compound due to moisture. The release of 4-nitrophenol can be monitored spectrophotometrically at around 400-413 nm to track the reaction progress.[1][2]

Q3: What are the common side products in this reaction?

A3: Besides the unreacted starting materials, the primary side product of concern is the hydrolyzed linker, which is the alcohol form of the PEG linker. If your amine starting material is a primary amine, a potential side reaction is the formation of a urea (B33335) byproduct if the reaction conditions are not well-controlled, although this is less common with carbonate chemistry compared to isocyanates.

Q4: What is the best way to purify the product after the reaction?

A4: Purification of the resulting propargyl-PEG-linked intermediate is typically achieved through chromatographic methods.

  • Flash Column Chromatography: This is a common first step for purification. A gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane (B109758) is often effective.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, reverse-phase HPLC (RP-HPLC) is recommended. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is a standard method.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the coupling of an amine to an activated carbonate linker in PROTAC synthesis. Actual yields will vary depending on the specific substrates and reaction scale.

ParameterConditionExpected Yield RangeNotes
Stoichiometry
Amine1.0 eqN/AThe limiting reagent.
This compound1.1 - 1.2 eqN/AA slight excess helps drive the reaction to completion.
Base (e.g., DIPEA)1.1 - 1.5 eqN/ATo neutralize any generated acid.
Reaction Conditions
SolventAnhydrous DMF60-90%Ensure the solvent is truly anhydrous.
TemperatureRoom Temperature60-90%Gentle heating (40-50°C) can be used for slow reactions.
Reaction Time4 - 12 hours60-90%Monitor by LC-MS for completion.
Purification
MethodFlash Chromatography followed by RP-HPLC>95% purityFor high purity required for subsequent steps.

Experimental Protocol: Synthesis of Propargyl-PEG4-Carbamate Intermediate

This protocol provides a general methodology for the reaction of an amine-containing molecule with this compound.

Materials:

  • Amine-containing starting material

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Oven-dried glassware

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing starting material (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirred amine solution at room temperature.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography and/or preparative RP-HPLC to yield the desired Propargyl-PEG4-carbamate product.

Visualizations

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Click Chemistry Amine_Molecule Amine-containing Molecule (e.g., E3 Ligase Ligand) Carbamate_Intermediate Propargyl-PEG4-Carbamate Intermediate Amine_Molecule->Carbamate_Intermediate DIPEA, DMF Propargyl_Linker This compound Propargyl_Linker->Carbamate_Intermediate Final_PROTAC Final PROTAC Molecule Carbamate_Intermediate->Final_PROTAC CuSO4, Sodium Ascorbate Azide_Molecule Azide-containing Molecule (e.g., Target Protein Ligand) Azide_Molecule->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination (e.g., anhydrous solvents/reagents) Start->Check_Moisture Dry_Reagents Use oven-dried glassware. Dry solvents and reagents. Check_Moisture->Dry_Reagents Yes Check_Conditions Review Reaction Conditions (Base, Temp, Stoichiometry) Check_Moisture->Check_Conditions No Dry_Reagents->Check_Conditions Optimize_Conditions Optimize Conditions: - Use 1.1-1.5 eq DIPEA - RT or gentle heat (40-50°C) - Use 1.1-1.2 eq linker Check_Conditions->Optimize_Conditions Suboptimal Check_Purity Verify Reactant Purity (NMR, LC-MS) Check_Conditions->Check_Purity Optimal Optimize_Conditions->Check_Purity Purify_Reactants Purify starting materials if necessary. Check_Purity->Purify_Reactants Impure Consider_Sterics Assess Steric Hindrance Check_Purity->Consider_Sterics Pure Purify_Reactants->Consider_Sterics Increase_Time_Temp Increase reaction time and/or gently heat the reaction. Consider_Sterics->Increase_Time_Temp High Re-evaluate Re-evaluate Yield Consider_Sterics->Re-evaluate Low Increase_Time_Temp->Re-evaluate

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Monitoring Propargyl-PEG4-5-nitrophenyl carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the reaction progress of Propargyl-PEG4-5-nitrophenyl carbonate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully monitoring their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: How does the reaction of this compound with an amine proceed?

The reaction involves the nucleophilic attack of a primary or secondary amine on the activated carbonate of this compound. This results in the formation of a stable carbamate (B1207046) linkage and the release of 4-nitrophenol (B140041) as a byproduct. The progress of the reaction can be monitored by observing either the consumption of the starting materials, the formation of the product, or the release of the 4-nitrophenol byproduct.

Q2: What are the common methods to monitor the reaction progress?

Several analytical techniques can be employed to monitor the reaction, including:

  • UV-Vis Spectroscopy: To quantify the release of the 4-nitrophenol byproduct.

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the presence of starting materials and products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately identify and quantify the starting material, product, and byproduct.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To observe changes in the chemical environment of protons on the starting material and product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the vibrational changes associated with the conversion of the carbonate to a carbamate.

Q3: How can I tell if my reaction is complete?

The reaction is generally considered complete when the limiting reagent (either the this compound or the amine-containing molecule) is no longer detectable by the chosen monitoring method. For example, when using TLC, the spot corresponding to the limiting reagent should disappear. When using LC-MS, the peak for the limiting reagent should be absent or fall below a predetermined threshold.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No reaction or slow reaction 1. Inactive amine. 2. Low reaction pH. 3. Inappropriate solvent. 4. Low temperature.1. Ensure the amine is not protonated (as a salt) or use a non-nucleophilic base (e.g., DIEA) to deprotonate it. 2. The reaction is favored at a neutral to slightly basic pH (7.2-8.5). Adjust the pH if necessary.[1][2] 3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. 4. Gently warm the reaction to 30-40 °C, but be mindful of potential side reactions.
Multiple spots on TLC or peaks in LC-MS 1. Presence of impurities in starting materials. 2. Side reactions (e.g., hydrolysis of the nitrophenyl carbonate). 3. Degradation of product.1. Check the purity of your starting materials before the reaction. 2. Ensure anhydrous conditions to minimize hydrolysis. Use freshly opened, high-purity solvents. 3. Analyze the reaction mixture at different time points to identify if the product is degrading over time.
Difficulty in visualizing TLC spots 1. Low concentration of reactants/products. 2. Inappropriate visualization technique.1. Spot a more concentrated sample on the TLC plate. 2. Use a combination of visualization methods, such as a UV lamp (254 nm) and a chemical stain (e.g., ninhydrin (B49086) for amines or potassium permanganate).
Inconsistent UV-Vis readings 1. pH fluctuations in the reaction mixture. 2. Precipitation of reactants or products. 3. Instability of 4-nitrophenolate (B89219) at low pH.1. Ensure the reaction is well-buffered, as the absorbance of 4-nitrophenol is pH-dependent.[3][4] 2. Check for turbidity in your cuvette. If present, filter or centrifuge the sample before measurement. 3. Maintain a basic pH to ensure the 4-nitrophenol is in its colored phenolate (B1203915) form.[3][4]

Experimental Protocols

UV-Vis Spectroscopy

This method relies on the colorimetric detection of the released 4-nitrophenol, which absorbs strongly around 400-413 nm in its deprotonated (phenolate) form under basic conditions.[3][4][5]

Protocol:

  • Prepare a calibration curve:

    • Prepare a stock solution of 4-nitrophenol in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.5).

    • Create a series of dilutions to known concentrations.

    • Measure the absorbance of each dilution at 400 nm.

    • Plot absorbance versus concentration to generate a standard curve.

  • Monitor the reaction:

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Dilute the aliquot in the same buffer used for the calibration curve to a concentration within the linear range of your standard curve.

    • Measure the absorbance at 400 nm.

    • Calculate the concentration of released 4-nitrophenol using the calibration curve. This concentration corresponds to the amount of product formed.

Thin-Layer Chromatography (TLC)

TLC provides a rapid and straightforward method for qualitatively monitoring the reaction progress.

Protocol:

  • Prepare the TLC plate: Use a silica (B1680970) gel-coated TLC plate.

  • Spot the plate: Apply small spots of:

    • Your amine-containing starting material.

    • This compound.

    • A co-spot of both starting materials.

    • The reaction mixture at different time points.

  • Develop the plate: Place the TLC plate in a developing chamber with a suitable solvent system (e.g., Dichloromethane/Methanol, 9:1 v/v). The optimal solvent system will depend on the polarity of your amine.

  • Visualize the spots:

    • Examine the plate under a UV lamp (254 nm). The 4-nitrophenyl-containing compounds should be UV active.

    • Stain the plate with an appropriate reagent (e.g., ninhydrin to visualize primary amines, or potassium permanganate (B83412) for general visualization).

  • Analyze the results: The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the accurate identification and quantification of all components in the reaction mixture.

Protocol:

  • Prepare the sample: At various time points, take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • Set up the LC-MS:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

    • MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the expected m/z values for the starting materials and the product.

  • Analyze the data: Integrate the peak areas for the starting materials and the product to determine the extent of the reaction over time.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR allows for the structural confirmation of the product and can be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals.

Protocol:

  • Acquire spectra: At different time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analyze the spectra:

    • Starting Material (this compound): Look for the characteristic signals of the 4-nitrophenyl group (two doublets around 8.3 and 7.4 ppm).

    • Product (Carbamate): The formation of the carbamate bond will cause a shift in the signals of the protons adjacent to the amine. A new broad signal for the carbamate N-H proton may also appear.[6]

    • Byproduct (4-nitrophenol): Signals for free 4-nitrophenol will appear in the aromatic region.

  • Quantify the reaction: The ratio of the integration of product peaks to starting material peaks can be used to estimate the reaction conversion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for observing the change in functional groups during the reaction. In-situ FTIR can provide real-time monitoring.

Protocol:

  • Acquire spectra: Obtain an IR spectrum of the starting materials and the reaction mixture at various time points.

  • Analyze the spectra:

    • Starting Material (this compound): Look for the characteristic carbonate carbonyl (C=O) stretch around 1760 cm⁻¹.

    • Product (Carbamate): Monitor the appearance of the carbamate carbonyl (C=O) stretch, typically in the range of 1730-1690 cm⁻¹. A carbamate N-H stretch may also appear around 3300 cm⁻¹.[6]

    • The disappearance of the carbonate peak and the growth of the carbamate peak indicate reaction progress.

Quantitative Data Summary

ParameterUV-Vis Spectroscopy¹H NMR SpectroscopyFTIR Spectroscopy
Monitored Species 4-nitrophenol (byproduct)Reactant, Product, ByproductCarbonate (reactant), Carbamate (product)
Key Signal Absorbance at ~400 nmChemical shifts of aromatic and aliphatic protonsC=O stretching frequency
Typical Wavelength/Shift/Frequency ~400-413 nm (at basic pH)4-nitrophenyl protons: ~8.3, 7.4 ppmCarbonate C=O: ~1760 cm⁻¹; Carbamate C=O: ~1730-1690 cm⁻¹
Advantages High sensitivity, allows for continuous monitoringProvides structural informationCan be used for in-situ, real-time monitoring
Limitations pH-dependent, potential for interference from other chromophoresLower sensitivity, requires deuterated solventsCan be complex to interpret in mixtures

Workflow for Selecting a Monitoring Technique

G cluster_0 start Start: Need to monitor reaction qualitative Qualitative or Quantitative? start->qualitative tlc TLC qualitative->tlc Qualitative quant_method Choose Quantitative Method qualitative->quant_method Quantitative end_node End tlc->end_node uv_vis_available UV-Vis Spectrometer Available? quant_method->uv_vis_available uv_vis UV-Vis Spectroscopy uv_vis_available->uv_vis Yes lcms_available LC-MS Available? uv_vis_available->lcms_available No uv_vis->end_node lcms LC-MS lcms_available->lcms Yes nmr_ftir_available NMR or FTIR Available? lcms_available->nmr_ftir_available No lcms->end_node nmr_ftir NMR or FTIR nmr_ftir_available->nmr_ftir Yes nmr_ftir_available->end_node No nmr_ftir->end_node

References

removing excess Propargyl-PEG4-5-nitrophenyl carbonate from a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of excess Propargyl-PEG4-5-nitrophenyl carbonate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a heterobifunctional linker containing a propargyl group for "click chemistry" and a 5-nitrophenyl carbonate group for reaction with primary amines.[1][2] It is crucial to remove any unreacted excess of this reagent from the reaction mixture to ensure the purity of the final product. Residual linker can interfere with downstream applications and lead to inaccurate characterization and biological assessment.

Q2: What is the first step I should take to deal with the excess this compound after my reaction is complete?

The first and most critical step is to "quench" the reaction. This involves adding a reagent that will react with and neutralize any remaining electrophilic 5-nitrophenyl carbonate groups. This prevents the excess linker from reacting with your product or other molecules during purification and storage.

Q3: What are suitable quenching agents for 5-nitrophenyl carbonates?

Small, highly nucleophilic primary amines are excellent quenching agents. Glycine (B1666218) or a simple amino acid can be used, as they are readily available and the resulting byproducts are typically easy to remove. The amine will attack the carbonate, displacing the 4-nitrophenolate (B89219) and forming a stable urea (B33335) derivative.[3][4] Alternatively, hydrolysis can be induced by adjusting the pH to a basic level (pH > 8.5), which will convert the carbonate to a carbamic acid that then decarboxylates.[5][6]

Q4: What are the primary methods for purifying my product from the quenched this compound and its byproducts?

The choice of purification method depends on the properties of your desired product, particularly its size and polarity. The most common and effective methods are:

  • Size-Exclusion Chromatography (SEC): Ideal for when your product is significantly larger than the PEG linker (Molecular Weight of this compound is 397.4 g/mol ).[][8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. This is often suitable for small molecule products that have different polarity from the PEG linker.[9][10][11]

  • Solid-Phase Extraction (SPE): A rapid method for sample cleanup and purification, particularly useful for removing the more polar PEG linker from a less polar product.[12][13]

Q5: How do I choose the best purification method for my specific experiment?

The following decision tree can guide you in selecting the most appropriate method:

Purification_Decision_Tree start Start: Reaction Mixture (Quenched) is_product_large Is the product significantly larger than the linker (e.g., > 3 kDa)? start->is_product_large sec Size-Exclusion Chromatography (SEC) is_product_large->sec Yes is_product_nonpolar Is the product significantly less polar than the linker? is_product_large->is_product_nonpolar No end_purified Purified Product sec->end_purified rp_hplc Reverse-Phase HPLC (RP-HPLC) is_product_nonpolar->rp_hplc Yes, and high resolution is needed spe Solid-Phase Extraction (SPE) is_product_nonpolar->spe Yes, for rapid cleanup rp_hplc->end_purified spe->end_purified

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Quenching Issues
Problem Possible Cause Solution
Reaction mixture remains yellow after quenching with an amine. Insufficient amount of quenching agent was added.Add more of the quenching amine solution incrementally until the yellow color of the 4-nitrophenolate disappears.
The pH of the reaction mixture is too acidic, protonating the quenching amine and reducing its nucleophilicity.Adjust the pH of the reaction mixture to be slightly basic (pH 8-9) before or during the addition of the quenching amine.
Product degradation is observed after quenching. The quenching conditions (e.g., high pH) are too harsh for the product.If using basic hydrolysis for quenching, consider switching to a milder amine-based quenching agent at a neutral or slightly basic pH.
The propargyl group on the desired product is not stable under the quenching conditions.The propargyl group is generally stable under basic and mildly acidic conditions, but strong acids or bases should be avoided if the product is sensitive.[14][15]
Purification Method Troubleshooting
Method Problem Possible Cause Solution
Size-Exclusion Chromatography (SEC) Co-elution of product and excess linker. The size difference between the product and the linker is not sufficient for separation on the selected column.Use a column with a smaller pore size to improve the resolution of smaller molecules. Decrease the flow rate to increase the interaction time with the stationary phase.
Low recovery of the product. The product is adsorbing to the SEC column matrix.Add a small amount of organic modifier (e.g., 10-20% acetonitrile) to the mobile phase to reduce non-specific hydrophobic interactions. Ensure the ionic strength of the buffer is sufficient (e.g., 150 mM NaCl).
Reverse-Phase HPLC (RP-HPLC) Poor separation of product and linker peaks. The gradient is too steep.Use a shallower gradient to improve the resolution between the two components.[9][11]
The column chemistry is not optimal.Try a different stationary phase (e.g., C8 instead of C18) to alter the selectivity.
Peak tailing for the product. Secondary interactions between the product and the stationary phase.Add a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) at 0.1%, to mask active sites on the silica.
Solid-Phase Extraction (SPE) Excess linker is found in the eluate with the product. The wash step is not stringent enough to remove the linker.Increase the volume of the wash solvent or use a slightly stronger wash solvent (e.g., increase the percentage of organic solvent in the aqueous wash).
The product is eluting during the wash step.Use a weaker wash solvent.
Low recovery of the product. The elution solvent is not strong enough to desorb the product from the sorbent.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).
The product has irreversibly bound to the sorbent.Ensure the sorbent is compatible with your product. Consider a different type of SPE sorbent (e.g., a polymer-based sorbent instead of silica-based).

Data Presentation

Properties of this compound
PropertyValue
Molecular Formula C18H23NO9
Molecular Weight 397.4 g/mol [1][8]
Appearance White to off-white solid
Solubility Soluble in most polar organic solvents (e.g., DMF, DMSO, CH2Cl2, CH3CN, MeOH)
Comparison of Purification Methods
Method Principle Typical Recovery Purity Achieved Throughput Key Advantage
Size-Exclusion Chromatography (SEC) Separation based on molecular size.> 90%Good to ExcellentLow to MediumGentle conditions, suitable for large, sensitive molecules.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.70-95%ExcellentLowHigh resolution, excellent for achieving high purity.[16]
Solid-Phase Extraction (SPE) Separation based on differential affinity for a solid sorbent.80-99%GoodHighRapid, high-throughput, and cost-effective for cleanup.[13]

Experimental Protocols

Protocol 1: Quenching of Excess this compound

This protocol describes the process of neutralizing the reactive 5-nitrophenyl carbonate group before purification.

Quenching_Workflow start Completed Reaction Mixture add_quencher Add Quenching Agent (e.g., 1M Glycine, pH 8.5) start->add_quencher stir Stir at Room Temperature for 1-2 hours add_quencher->stir monitor Monitor for disappearance of yellow color stir->monitor quenched_mixture Quenched Reaction Mixture monitor->quenched_mixture

Caption: Workflow for quenching the reaction.

Materials:

  • Reaction mixture containing excess this compound.

  • Quenching solution: 1 M solution of glycine (or another primary amine) in a buffer at pH 8.5.

  • pH meter or pH paper.

Procedure:

  • Once the primary reaction is complete, slowly add the quenching solution to the reaction mixture while stirring. A 5-10 fold molar excess of the quenching agent relative to the initial amount of the PEG linker is recommended.

  • Monitor the pH of the reaction mixture and adjust to ~8.5 if necessary.

  • Continue to stir the reaction mixture at room temperature for 1-2 hours.

  • The reaction is complete when the characteristic yellow color of the 4-nitrophenolate anion is no longer visible.

  • The quenched reaction mixture is now ready for purification.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This protocol is suitable for the removal of the polar, quenched PEG linker from a less polar small molecule product. A C18 reverse-phase sorbent is commonly used.[12]

Materials:

  • SPE Cartridge: C18, with a sorbent mass appropriate for the scale of the reaction (a 500 mg cartridge can typically retain about 25 mg of total solute).[17]

  • Conditioning Solvent: Methanol or Acetonitrile.

  • Equilibration Solvent: Deionized water.

  • Wash Solvent: 5-10% Acetonitrile in water.

  • Elution Solvent: A higher concentration of Acetonitrile in water (e.g., 50-80%), sufficient to elute the product but not the highly retained impurities.

  • Quenched reaction mixture.

Procedure:

  • Conditioning: Pass 3-5 mL of the conditioning solvent through the C18 cartridge to wet the sorbent.

  • Equilibration: Pass 3-5 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent run dry.

  • Sample Loading: Load the quenched reaction mixture onto the cartridge. The flow rate should be slow (approximately 1 drop per second) to ensure efficient binding of the product to the sorbent.

  • Washing: Pass 5-10 mL of the wash solvent through the cartridge to remove the polar, quenched PEG linker and other water-soluble impurities.

  • Elution: Elute the desired product from the cartridge using 2-5 mL of the elution solvent. Collect the eluate.

  • Analyze the collected fraction for the presence and purity of the product.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for high-resolution purification. The specific gradient will need to be optimized based on the properties of the desired product.

Materials:

  • RP-HPLC system with a UV detector.

  • C18 column suitable for preparative or semi-preparative chromatography.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Quenched reaction mixture, filtered through a 0.22 µm syringe filter.

Procedure:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, quenched reaction mixture onto the column.

  • Gradient Elution: Run a linear gradient from low to high percentage of Mobile Phase B. A typical gradient might be from 5% B to 95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions as peaks are detected by the UV detector. The quenched PEG linker and 4-nitrophenol (B140041) will typically elute earlier than a less polar product.

  • Analysis and Pooling: Analyze the collected fractions (e.g., by analytical HPLC or mass spectrometry) to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, for example, by lyophilization or rotary evaporation.

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG4-5-nitrophenyl carbonate Conjugates for Biopharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of bioconjugation reagents is paramount to the successful development of novel therapeutics and diagnostics. This guide provides a detailed characterization of Propargyl-PEG4-5-nitrophenyl carbonate and compares its performance with a key alternative, Propargyl-PEG4-NHS ester, supported by experimental data and protocols.

This compound is a heterobifunctional linker widely employed in bioconjugation, particularly for the PEGylation of proteins and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal propargyl group for "click chemistry" applications and a 5-nitrophenyl carbonate moiety for reaction with primary amines on biomolecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a conjugation reagent is essential for its effective application. The key properties of this compound and its common alternative, Propargyl-PEG4-NHS ester, are summarized below.

PropertyThis compoundPropargyl-PEG4-NHS esterData Source(s)
Chemical Formula C₁₈H₂₃NO₉C₁₆H₂₃NO₈[1][2]
Molecular Weight 397.38 g/mol 357.36 g/mol [3][4]
CAS Number 1422540-81-51428629-70-2[1][2]
Purity (Typical) ≥95%≥95%[2][5]
Reactive Group 5-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester[4][6]
Target Functionality Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)[4][6]
Resulting Linkage Carbamate (B1207046)Amide[4][6]

Performance Comparison: Nitrophenyl Carbonate vs. NHS Ester

The choice of the amine-reactive group significantly impacts the conjugation efficiency, stability of the resulting bond, and overall experimental workflow.

FeatureThis compoundPropargyl-PEG4-NHS esterRationale & Supporting Data
Reaction pH 7.0 - 9.07.0 - 8.5NHS esters generally exhibit optimal reactivity at a slightly alkaline pH to ensure the deprotonation of primary amines, forming a nucleophile. Nitrophenyl carbonates have a similar pH requirement for efficient amine acylation.
Reaction Byproduct 4-Nitrophenol (B140041)N-HydroxysuccinimideThe release of 4-nitrophenol can be monitored spectrophotometrically at ~400 nm to follow the reaction progress.
Conjugate Stability The resulting carbamate linkage is susceptible to hydrolysis under basic conditions.The amide bond formed is highly stable under a wide range of physiological conditions.[4]A study on the hydrolysis of 4-nitrophenyl carbonates and carbamates demonstrated that the carbonate is more labile, particularly at higher pH.[7][8]
Side Reactivity Can react with hydroxyl groups (e.g., tyrosine, serine, threonine) at higher pH.Generally specific for primary amines, with some potential for reaction with hydroxylamines and hydrazides.The higher electrophilicity of the nitrophenyl carbonate can lead to off-target reactions with other nucleophiles present on the protein surface.

Experimental Protocols

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 20% to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (for the nitrophenyl group) and 220 nm (for the PEG backbone)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Protein Conjugation Protocol

Objective: To conjugate this compound to a model protein (e.g., Bovine Serum Albumin - BSA).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • PD-10 desalting columns

Procedure:

  • Prepare a 10 mg/mL solution of BSA in PBS.

  • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

  • Add a 10-fold molar excess of the this compound solution to the BSA solution.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Remove the excess, unreacted reagent using a PD-10 desalting column, eluting with PBS.

  • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to assess the degree of labeling.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow for protein conjugation and the chemical reaction mechanism.

experimental_workflow BSA BSA in PBS Reaction Reaction Mixture (BSA + Reagent) BSA->Reaction Reagent Propargyl-PEG4-5-NPC in DMF/DMSO Reagent->Reaction Incubation Incubate 2h @ RT Reaction->Incubation Purification Purification (PD-10 Column) Incubation->Purification Analysis Analysis (SDS-PAGE, HPLC) Purification->Analysis Conjugate Purified Conjugate Purification->Conjugate

Caption: Experimental workflow for protein conjugation.

reaction_mechanism Protein Protein-NH₂ Conjugate Protein-NH-C(=O)O-PEG4-Propargyl Protein->Conjugate + Reagent Propargyl-PEG4-O-C(=O)O-Ph-NO₂ Reagent->Conjugate Byproduct HO-Ph-NO₂ (4-Nitrophenol) Reagent->Byproduct

Caption: Amine conjugation reaction mechanism.

References

A Researcher's Guide to Mass Spectrometry Analysis of Proteins Modified by Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount. This guide provides a comparative analysis of Propargyl-PEG4-5-nitrophenyl carbonate for protein labeling and subsequent mass spectrometry analysis, placing it in context with alternative, widely-used amine-reactive reagents.

This compound is a heterobifunctional linker designed for the modification of proteins. It contains a 5-nitrophenyl carbonate group for reaction with primary amines (lysine residues and the N-terminus) and a terminal alkyne group, which serves as a handle for "click chemistry." This dual functionality allows for a two-step analytical workflow: first, the covalent labeling of proteins, followed by the attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorescent dye for imaging) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This approach is particularly valuable in chemical proteomics for applications such as activity-based protein profiling and identifying protein-protein interactions.

Performance Comparison with Alternatives

While direct quantitative mass spectrometry data for proteins modified specifically with this compound is not extensively documented in peer-reviewed literature, a robust comparison can be made by examining its constituent reactive groups against established alternatives. The primary competitors for amine-reactive labeling in proteomics are N-hydroxysuccinimide (NHS) esters, which are the basis for popular reagents like Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ).

The key difference between this compound and a reagent like Propargyl-PEG4-NHS ester lies in the leaving group of the amine-reactive ester. The reactivity of these esters can influence labeling efficiency and specificity. Studies have shown that while NHS esters are highly reactive, other esters like those derived from N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole (B21763) can exhibit even greater efficiency and faster reaction kinetics.[1][2][3] Nitrophenyl esters, while effective, are generally considered to be less reactive than NHS esters, which may necessitate longer reaction times or higher reagent concentrations to achieve comparable labeling efficiency.

Below is a comparative summary of key performance metrics for amine-reactive labeling reagents. As a direct proxy for quantitative data on this compound, we will consider the general characteristics of propargyl-PEGylated reagents and the known reactivity of nitrophenyl carbonates versus NHS esters.

FeatureThis compoundPropargyl-PEG-NHS EsterTMT/iTRAQ (NHS Esters)
Reactive Group 5-Nitrophenyl CarbonateN-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester
Target Residues Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)
Reaction pH Typically 8.0-9.0Typically 7.5-8.5[4][5][6][7][8]Typically 8.0-8.5[8]
Relative Reactivity ModerateHigh[1][2][3]High
Side Reactions Potential for modification of Tyr, Ser, Thr at high pHHydrolysis of the ester; potential for modification of Tyr, Ser, Thr at high pH[1]Hydrolysis of the ester; potential for modification of Tyr, Ser, Thr at high pH
Downstream Analysis Click Chemistry, Mass SpectrometryClick Chemistry, Mass SpectrometryTandem Mass Spectrometry (Reporter Ions)
Multiplexing Capability Limited (requires isotopic labeling of click tag)Limited (requires isotopic labeling of click tag)High (up to 18-plex with TMTpro)[9][10]
Enrichment Possible Yes (via biotin-azide click)[11][12][13]Yes (via biotin-azide click)[11][12][13]No (direct quantification)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein labeling with this compound and a standard click chemistry workflow for enrichment prior to mass spectrometry analysis.

Protocol 1: Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein of interest in a suitable buffer at a concentration of 1-5 mg/mL. An amine-free buffer with a pH of 8.0-8.5, such as 100 mM sodium bicarbonate or 50 mM HEPES, is recommended. Avoid buffers containing primary amines like Tris.

  • Reagent Preparation:

    • Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-50 mM).

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time and temperature may need to be determined empirically.

  • Removal of Excess Reagent:

    • Remove unreacted this compound using a desalting column (size-exclusion chromatography) or dialysis against a suitable buffer (e.g., PBS).

  • Verification of Labeling (Optional):

    • The degree of labeling can be assessed by mass spectrometry (intact mass analysis) or by performing a click reaction with a fluorescent azide (B81097) and analyzing the product by SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: Click Chemistry Enrichment of Propargylated Proteins
  • Preparation of Click Chemistry Reagents:

    • Prepare stock solutions of the following:

      • Azide-biotin tag (e.g., 10 mM in DMSO).

      • Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM in water).

      • A copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 50 mM in DMSO/t-butanol).

      • A reducing agent such as sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 100 mM in water, freshly prepared).[12][13][14]

  • Click Reaction:

    • To the solution of propargylated protein, add the click chemistry reagents in the following order, vortexing gently after each addition:

      • Azide-biotin (final concentration ~100 µM).

      • Copper(II) sulfate (final concentration ~1 mM).

      • Ligand (final concentration ~1 mM).

      • Reducing agent (final concentration ~2 mM).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

  • Protein Precipitation and Digestion:

    • Precipitate the biotinylated proteins using a methanol/chloroform extraction or acetone (B3395972) precipitation to remove excess click chemistry reagents.[12]

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Incubate the peptide digest with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated peptides.

    • Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound peptides.

    • Elute the enriched peptides from the beads, typically using a low pH solution (e.g., 0.1% trifluoroacetic acid) or by on-bead digestion.

  • Mass Spectrometry Analysis:

    • Desalt the eluted peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_ms_prep MS Sample Preparation cluster_analysis Analysis Protein Protein Sample Reagent This compound Labeled_Protein Propargylated Protein Reagent->Labeled_Protein Amine Labeling Click_Reagents Azide-Biotin & Cu(I) Biotinylated_Protein Biotinylated Protein Click_Reagents->Biotinylated_Protein CuAAC Reaction Digestion Tryptic Digestion Biotinylated_Protein->Digestion Enrichment Streptavidin Enrichment Digestion->Enrichment Desalting C18 Desalting Enrichment->Desalting LC_MSMS LC-MS/MS Desalting->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Workflow for Mass Spectrometry Analysis of Propargylated Proteins.

signaling_pathway_example cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor

Caption: Example Signaling Pathway for Proteomic Investigation.

References

A Head-to-Head Comparison: Propargyl-PEG4-5-nitrophenyl carbonate vs. NHS Ester Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the outcome of bioconjugation, influencing the stability, homogeneity, and functionality of the resulting conjugate. This guide provides an in-depth comparison of two prominent classes of amine-reactive crosslinkers: Propargyl-PEG4-5-nitrophenyl carbonate and N-hydroxysuccinimide (NHS) esters, offering a comprehensive overview of their performance, supported by available data and detailed experimental considerations.

At the forefront of bioconjugation strategies, both this compound and NHS esters are designed to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins. However, they differ fundamentally in their reactive groups, the resulting linkage, and their suitability for different applications. This compound is a heterobifunctional linker, featuring a 5-nitrophenyl carbonate for amine coupling and a propargyl group for subsequent "click chemistry" reactions.[1][2][3] In contrast, NHS esters are a well-established class of reagents that react with amines to form stable amide bonds.[4][5]

Performance Comparison: A Quantitative Look

The selection of an appropriate crosslinker often hinges on key performance metrics such as reaction efficiency, stability of the reactive group, and the stability of the final conjugated bond. The following tables summarize the available quantitative data to facilitate a direct comparison.

FeatureThis compoundNHS Ester Crosslinkers
Reactive Group 5-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Linkage Urethane (B1682113) BondAmide Bond
Second Functional Group Propargyl (for Click Chemistry)Varies (homo- or heterobifunctional)
Optimal Reaction pH Typically mild basic conditions7.2 - 9[6]
Aqueous Stability (Reactive Group) Modest; hydrolysis is a competing reaction, especially at higher pH.[7][8]Prone to hydrolysis, which increases significantly with pH.[9][10]
Stability of Resulting Linkage Urethane bonds are generally more resistant to hydrolysis than amide bonds under certain conditions.[4]Amide bonds are generally stable but can be susceptible to enzymatic cleavage and hydrolysis under harsh conditions.[11]

Table 1: General Characteristics of this compound and NHS Ester Crosslinkers

ReagentpHTemperature (°C)Half-life
NHS Ester7.004-5 hours[10]
NHS Ester8.041 hour[9]
NHS Ester8.6410 minutes[10]
4-Nitrophenyl Carbonate(general)-Hydrolysis is accelerated in basic conditions (pH > 12).[7]

Table 2: Comparative Stability of Reactive Groups in Aqueous Solution

Reaction Mechanisms and Workflow

The fundamental difference in the reactive groups of these two linkers dictates their reaction mechanisms and the resulting covalent bond.

This compound

The 5-nitrophenyl carbonate group reacts with a primary amine via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the carbonate, leading to the displacement of the 5-nitrophenolate leaving group and the formation of a stable urethane linkage. The propargyl group remains available for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

G cluster_0 Amine Reaction cluster_1 Click Chemistry Propargyl_Linker This compound Urethane_Conjugate Propargyl-PEG4-Protein (Urethane Linkage) Propargyl_Linker->Urethane_Conjugate + Primary Amine Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Urethane_Conjugate Nitrophenolate 5-Nitrophenolate (Leaving Group) Final_Conjugate Triazole-Linked Conjugate Urethane_Conjugate->Final_Conjugate + Azide Azide_Molecule Azide-Containing Molecule Azide_Molecule->Final_Conjugate Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Final_Conjugate

Reaction pathway for this compound.
NHS Ester Crosslinkers

Similarly, NHS esters react with primary amines through nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[4]

G NHS_Ester NHS Ester Crosslinker Amide_Conjugate Protein Conjugate (Amide Linkage) NHS_Ester->Amide_Conjugate + Primary Amine Primary_Amine Primary Amine (e.g., Protein-NH2) Primary_Amine->Amide_Conjugate NHS N-Hydroxysuccinimide (Leaving Group)

Reaction mechanism of an NHS ester with a primary amine.

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized protocols for both types of crosslinkers.

Protocol: Protein Labeling with this compound

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the linker stock solution to the protein solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quench Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: The resulting propargyl-labeled protein is now ready for the subsequent click chemistry reaction with an azide-containing molecule.

Protocol: Protein Labeling with an NHS Ester Crosslinker

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)[6]

  • NHS ester crosslinker

  • Anhydrous DMSO or DMF (for non-sulfonated NHS esters)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer such as PBS at a pH between 7.2 and 8.5.[6]

  • Prepare NHS Ester Solution: Just before use, dissolve the NHS ester in anhydrous DMSO or DMF.[6] For sulfo-NHS esters, dissolution in the aqueous reaction buffer is possible.

  • Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently mixing. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[5]

  • Quench Reaction: Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester.[6] Incubate for an additional 15-30 minutes.

  • Purification: Purify the protein conjugate from excess reagents and byproducts using a desalting column.

Making the Right Choice: A Decision-Making Framework

The choice between this compound and an NHS ester crosslinker depends heavily on the specific experimental goals.

G decision decision result result start Start: Need to conjugate to a primary amine q1 Is a subsequent, highly specific 'click' reaction required? start->q1 q2 Is the stability of the final linkage in potentially harsh conditions a primary concern? q1->q2 No result_propargyl Consider Propargyl-PEG4- 5-nitrophenyl carbonate q1->result_propargyl Yes q2->result_propargyl Yes result_nhs NHS ester crosslinker is a suitable choice q2->result_nhs No

Decision tree for selecting an amine-reactive crosslinker.

Concluding Remarks

Both this compound and NHS ester crosslinkers are powerful tools for bioconjugation. NHS esters are a well-established and versatile option for creating stable amide linkages in a wide range of applications. This compound, on the other hand, offers the unique advantage of introducing a bioorthogonal handle for subsequent click chemistry, enabling more complex and multi-step conjugation strategies. The enhanced stability of the resulting urethane bond may also be a deciding factor for applications requiring long-term stability in diverse environments. Ultimately, the optimal choice will be guided by the specific requirements of the research, including the desired final construct, the need for bioorthogonality, and the stability demands of the application.

References

Propargyl-PEG4-5-nitrophenyl carbonate: A Superior Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy and stability of the final conjugate. For researchers, scientists, and drug development professionals, Propargyl-PEG4-5-nitrophenyl carbonate has emerged as a superior option among polyethylene (B3416737) glycol (PEG) linkers. Its unique combination of a terminal alkyne for "click" chemistry and a highly stable amine-reactive group offers significant advantages over other common PEG linkers, particularly those functionalized with N-Hydroxysuccinimide (NHS) esters. This guide provides an objective comparison, supported by experimental principles, to aid in the selection of the optimal linker for your bioconjugation needs.

Enhanced Stability and Controlled Reactivity

This compound is a heterobifunctional linker designed for a two-step conjugation strategy. The propargyl group provides a terminal alkyne for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The 5-nitrophenyl carbonate group is a highly efficient amine-reactive functional group that forms a stable urethane (B1682113) linkage with primary amines, such as the lysine (B10760008) residues on proteins.

The primary advantages of this compound lie in the stability of the resulting conjugate and the controlled reactivity of the linker itself. The urethane bond formed from the nitrophenyl carbonate group is known to be more resistant to hydrolysis compared to the amide bond formed by the more common NHS esters, especially under physiological conditions. This enhanced stability can lead to a longer shelf-life of the conjugated molecule and improved performance in biological systems.

While NHS esters are generally more reactive than nitrophenyl carbonates and can react at a slightly milder pH, they are also highly susceptible to hydrolysis in aqueous environments.[1] This competing hydrolysis reaction can reduce the efficiency of the conjugation to the target amine. The 5-nitrophenyl carbonate group offers a balance of reactivity and improved stability in aqueous buffers, leading to more consistent and reliable conjugation outcomes.

A notable feature of the 5-nitrophenyl carbonate chemistry is the release of 4-nitrophenol (B140041) as a byproduct upon reaction with an amine. This chromogenic molecule can be readily quantified using UV-Vis spectroscopy, providing a convenient method for real-time monitoring of the conjugation reaction progress.

Comparative Performance Data

The following table summarizes the key performance characteristics of this compound compared to a common alternative, Propargyl-PEG4-NHS ester. The data is based on the established chemical properties of the respective reactive groups.

FeatureThis compoundPropargyl-PEG4-NHS EsterReferences
Reactive Group 5-Nitrophenyl CarbonateN-Hydroxysuccinimide Ester
Target Functional Group Primary Amines (-NH2)Primary Amines (-NH2)
Resulting Linkage Urethane (-NH-CO-O-)Amide (-NH-CO-)
Linkage Stability High (more resistant to hydrolysis)Moderate (susceptible to hydrolysis)[2][3]
Reactivity ModerateHigh[4]
Optimal Reaction pH 7.5 - 9.07.0 - 8.5[4][5]
Susceptibility to Hydrolysis LowerHigh[1]
Reaction Monitoring Facile (release of 4-nitrophenol, detectable by UV-Vis)Difficult (byproduct is non-chromogenic)
Specificity Reacts with available primary aminesReacts with available primary amines

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation of an antibody with a payload using this compound.

Protocol 1: Conjugation of this compound to an Antibody

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.

  • Reaction Monitoring (Optional): To monitor the progress of the reaction, measure the absorbance of the reaction mixture at 400 nm, which corresponds to the release of 4-nitrophenolate.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the resulting propargyl-functionalized antibody by methods such as MALDI-TOF mass spectrometry to confirm the addition of the linker.

Protocol 2: Click Chemistry Reaction of Propargyl-Functionalized Antibody with an Azide-Payload

Materials:

  • Propargyl-functionalized antibody (from Protocol 1)

  • Azide-functionalized payload (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting column

Procedure:

  • Payload Preparation: Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO).

  • Catalyst Preparation: Prepare fresh stock solutions of 50 mM CuSO4 in water and 500 mM sodium ascorbate in water. Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction: In a reaction tube, combine the propargyl-functionalized antibody (final concentration 1-5 mg/mL) with a 3- to 10-fold molar excess of the azide-payload.

  • Catalyst Addition: Add THPTA to the reaction mixture to a final concentration of 1 mM. Then, add CuSO4 to a final concentration of 0.1 mM, followed by sodium ascorbate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the final antibody-payload conjugate using a desalting column to remove excess reactants and catalysts.

  • Characterization: Analyze the final conjugate by SDS-PAGE to observe the increase in molecular weight and by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Visualizing the Workflow and Advantages

The following diagrams illustrate the key workflows and logical relationships in the bioconjugation process using this compound.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Click Chemistry Antibody Antibody (-NH2) Propargyl_Ab Propargyl-Antibody Antibody->Propargyl_Ab Reaction Linker Propargyl-PEG4- 5-nitrophenyl carbonate Linker->Propargyl_Ab Byproduct 4-Nitrophenol Propargyl_Ab->Byproduct Release Final_Conjugate Antibody-Payload Conjugate Propargyl_Ab->Final_Conjugate Click Reaction Azide_Payload Azide-Payload Azide_Payload->Final_Conjugate Catalyst Cu(I) Catalyst Catalyst->Final_Conjugate

Caption: Two-step bioconjugation workflow.

G cluster_0 This compound High_Stability Higher Hydrolytic Stability (Urethane Linkage) Improved_Conjugate Improved Conjugate Homogeneity & Yield High_Stability->Improved_Conjugate Controlled_Reactivity Controlled Reactivity Controlled_Reactivity->Improved_Conjugate Reaction_Monitoring Easy Reaction Monitoring (UV-Vis) Reaction_Monitoring->Controlled_Reactivity

Caption: Key advantages of the linker.

References

Navigating Protein Bioactivity Post-Conjugation: A Comparative Analysis of Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is paramount to enhancing their in vivo performance. The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a leading strategy to improve a protein's pharmacokinetic profile, stability, and solubility while reducing its immunogenicity. This guide provides an objective comparison of protein bioactivity following conjugation with Propargyl-PEG4-5-nitrophenyl carbonate against alternative PEGylation methods, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker that offers a two-step, controlled approach to protein modification. The 5-nitrophenyl carbonate group reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface to form a stable carbamate (B1207046) linkage. The terminal propargyl group then provides a handle for subsequent bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise attachment of a second molecule, such as a targeting ligand, imaging agent, or another polymer.

This "click chemistry" approach can offer greater site-specificity compared to traditional random PEGylation, potentially leading to better retention of biological activity.

Comparative Analysis of PEGylation Strategies on Protein Bioactivity

The choice of PEGylation chemistry significantly influences the retention of a protein's biological activity. This is often a trade-off between the degree of modification and the steric hindrance imposed by the PEG chains, which can interfere with the protein's interaction with its target.

To illustrate this, we will use Granulocyte-Colony Stimulating Factor (G-CSF) as a model protein. G-CSF is a cytokine that stimulates the production of granulocytes and is widely used in its PEGylated form (pegfilgrastim) to treat neutropenia.[1] Its biological activity can be readily assessed through cell proliferation assays.

Table 1: Comparison of G-CSF Bioactivity After Different PEGylation Strategies

PEGylation StrategyReagent ExampleConjugation Site(s)Retained In Vitro Bioactivity (%)Key Considerations
Amine-Reactive (Random) mPEG-NHS EsterLysine residues, N-terminus10-50%Can lead to heterogeneous products with varying degrees of PEGylation and positional isomers, potentially reducing overall activity.[2][3]
N-terminal Specific (Aldehyde) mPEG-AldehydeN-terminus~14%More homogenous product compared to random amine chemistry, but may still impact activity depending on the protein.[2]
Site-Specific (Cysteine) mPEG-MaleimideEngineered cysteine residue30-100%Allows for precise control over the PEGylation site, often preserving higher activity by avoiding modification of receptor-binding domains.[3]
Site-Specific (Enzymatic) mPEG-GlnSpecific glutamine residue~18%Highly specific conjugation catalyzed by enzymes like transglutaminase, resulting in a homogenous product.[2]
Propargyl-PEG + Click Chemistry This compound + Azide-MoleculeLysine residues, N-terminus (initial conjugation)Theoretically higher than random PEGylation due to controlled, secondary modification.Initial amine reaction is random, but the subsequent click reaction is highly specific. The small size of the initial linker may minimize the initial impact on activity.

Note: The retained bioactivity for this compound is a theoretical estimation. Direct comparative experimental data for this specific reagent was not found in the reviewed literature. The estimation is based on the principle that a smaller initial modification followed by a highly specific secondary reaction could better preserve protein structure and function compared to the attachment of a large PEG molecule in a random fashion.

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol describes the initial conjugation of the propargyl-PEG linker to primary amines on the protein surface.

Materials:

  • Protein of interest (e.g., G-CSF)

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for an additional 15 minutes.

  • Purification: Remove unreacted this compound and byproducts by dialysis against a suitable buffer or by using SEC.

  • Characterization: Confirm conjugation and determine the degree of modification using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction

This protocol describes the secondary "click" reaction to attach an azide-containing molecule to the propargyl-PEGylated protein.

Materials:

  • Propargyl-PEGylated protein (from Protocol 1)

  • Azide-containing molecule (e.g., Azide-fluorophore, Azide-biotin)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

    • Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water) to a concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the propargyl-PEGylated protein (at a final concentration of 1-5 mg/mL in PBS), and the azide-containing molecule (at a 5- to 20-fold molar excess over the protein).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

  • Click Reaction Initiation:

    • Add the CuSO4/THPTA mixture to the protein solution to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide.

  • Purification: Purify the final conjugate using dialysis or SEC to remove excess reagents and catalyst.

  • Characterization: Confirm the successful click reaction using appropriate methods (e.g., fluorescence measurement for a fluorescent azide, or a binding assay for a biotinylated conjugate).

Protocol 3: G-CSF Bioactivity Assay (M-NFS-60 Cell Proliferation)

This assay measures the in vitro biological activity of G-CSF and its PEGylated conjugates based on their ability to stimulate the proliferation of the G-CSF-dependent murine myeloid cell line, M-NFS-60.[4]

Materials:

  • M-NFS-60 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Recombinant human G-CSF standard

  • PEGylated G-CSF samples

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell proliferation reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Preparation: Culture M-NFS-60 cells in complete RPMI medium. Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in fresh medium at a density of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 50 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of the G-CSF standard and the PEGylated G-CSF samples in complete RPMI medium.

    • Add 50 µL of the diluted standards and samples to the wells containing the cells. Include a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Proliferation Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Plot the absorbance against the log of the G-CSF concentration for the standard and each sample.

    • Determine the EC50 (half-maximal effective concentration) for the standard and the PEGylated samples from the dose-response curves.

    • Calculate the retained biological activity of the PEGylated G-CSF relative to the un-PEGylated standard.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the signaling pathway of the model protein, G-CSF.

experimental_workflow cluster_conjugation Protocol 1: Initial Conjugation cluster_click Protocol 2: Click Chemistry cluster_bioassay Protocol 3: Bioactivity Assay Protein Protein (e.g., G-CSF) Incubate1 Incubate (Amine Reaction) Protein->Incubate1 Reagent Propargyl-PEG4- 5-nitrophenyl carbonate Reagent->Incubate1 Purify1 Purify (Dialysis/SEC) Incubate1->Purify1 PropargylProtein Propargyl-PEG- Protein Purify1->PropargylProtein Incubate2 Incubate (Click Reaction) PropargylProtein->Incubate2 Azide Azide-Molecule Azide->Incubate2 Catalyst CuSO4/THPTA NaAscorbate Catalyst->Incubate2 Purify2 Purify (Dialysis/SEC) Incubate2->Purify2 FinalProduct Final Conjugate Purify2->FinalProduct AddConjugate Add Final Conjugate FinalProduct->AddConjugate Cells M-NFS-60 Cells Cells->AddConjugate Incubate3 Incubate (48-72h) AddConjugate->Incubate3 MTT MTT Assay Incubate3->MTT Measure Measure Absorbance MTT->Measure EC50 Determine EC50 Measure->EC50

Caption: Experimental workflow for protein conjugation and bioactivity assessment.

GCSF_signaling GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding & Dimerization JAK JAK GCSFR->JAK Activation STAT STAT JAK->STAT Phosphorylation Ras Ras JAK->Ras PI3K PI3K JAK->PI3K Nucleus Nucleus STAT->Nucleus Translocation MAPK MAPK (ERK1/2) Ras->MAPK Akt Akt PI3K->Akt MAPK->Nucleus Response Cellular Response (Proliferation, Differentiation, Survival) Akt->Response Nucleus->Response Gene Expression

Caption: Simplified G-CSF signaling pathway.

References

The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly focusing on the optimization of Proteolysis Targeting Chimeras (PROTACs), with the linker component emerging as a critical determinant of a PROTAC's success. This guide provides a comparative study of PROTACs synthesized with polyethylene (B3416737) glycol (PEG) linkers of varying lengths, underscoring the profound influence of the linker on degradation efficacy, selectivity, and pharmacokinetic properties.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target.[1][2]

PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.[2][3] The length of the PEG linker directly impacts the geometry of the ternary complex. An optimal linker length is paramount for efficient ubiquitination, while a linker that is too short may cause steric hindrance, and an excessively long one can lead to inefficient ubiquitination.[2][3]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The optimization of linker length is an empirical process that must be undertaken for each new PROTAC system.[1] Studies on various protein targets have consistently demonstrated the critical nature of this parameter.

Estrogen Receptor α (ERα)-Targeting PROTACs

Work by Cyrus et al. provided a systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer.[2][4] By synthesizing a series of PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand, they found a significant correlation between linker length and degradation efficacy.[4][5] Their findings indicated that an optimal linker length, in this case, a 16-atom chain, resulted in the most potent ERα degradation.[4][5]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Similarly, studies on PROTACs targeting TBK1 revealed a clear dependency on linker length. Degraders with linkers shorter than 12 atoms showed no significant activity.[6] In contrast, PROTACs with linkers between 12 and 29 atoms all demonstrated submicromolar degradation potency, with a 21-atom linker exhibiting the highest efficacy (DC50 = 3 nM, Dmax = 96%).[6] A decrease in potency was observed with a 29-atom linker, highlighting the existence of an optimal length window.[6]

Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

The development of BRD4-targeting PROTACs has also underscored the importance of the linker. In one instance, CRBN-based PROTACs with intermediate-length linkers (1-2 PEG units) showed reduced BRD4 degradation compared to those with shorter or longer linkers (0, 4-5 PEG units).[6] This non-linear relationship further emphasizes the need for careful optimization for each specific ligand pair.[6]

BCR-ABL-Targeting PROTACs

In the context of chronic myeloid leukemia, PROTACs targeting the BCR-ABL fusion protein have been developed. One study found that a single PEG unit as a linker was the most effective for inducing BCR-ABL degradation and inhibiting the proliferation of K562 cells.[7] Another study developing a BCR-ABL degrader, SNIPER(ABL)-39, identified a PEGx3 linker as optimal for potent protein knockdown.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data from the aforementioned studies, illustrating the impact of PEG linker length on the degradation of various target proteins.

Target ProteinE3 LigaseLinker TypeLinker LengthDC50DmaxCell LineReference
ERαVHLAlkyl/PEG16 atomsOptimal-MCF7[4][5]
TBK1VHLAlkyl/Ether12-29 atoms3 nM (for 21 atoms)96% (for 21 atoms)-[6]
BRD4CRBNPEG0, 4-5 PEG units< 0.5 µM-H661[6]
BRD4CRBNPEG1-2 PEG units> 5 µM-H661[6]
BCR-ABLN-end rule E3 ligasePEG1 PEG unit-Most effectiveK562[7]
BCR-ABLcIAP1/XIAPPEG3 PEG units-Potent degradation-[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are summaries of key experimental protocols typically employed in such studies.

Cell Culture and Treatment

Cells (e.g., MCF7 for ERα, K562 for BCR-ABL) are cultured in appropriate media and conditions. For degradation studies, cells are plated and allowed to adhere before being treated with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified period (e.g., 18, 24, or 48 hours).[2][7]

Western Blot Analysis

Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are then separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies specific for the target protein and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized and quantified using an appropriate detection system.[2][4]

Cellular Proliferation Assay

To assess the functional consequence of protein degradation, cell viability or proliferation can be measured using assays such as the Cell Counting Kit-8 (CCK-8).[7] Cells are treated with different concentrations of PROTACs for a defined period, and the absorbance is measured to determine the half-maximal inhibitory concentration (IC50).[7]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., ERα, BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Ub_Chain Polyubiquitin Chain Target->Ub_Chain Polyubiquitinated Target E3_Ligase->Target Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_Chain->Proteasome Enters Proteasome->PROTAC Recycled Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Design cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Design Design PROTACs with Varying PEG Linkers Synthesis Chemical Synthesis and Purification Design->Synthesis Treatment Treat Cells with PROTAC Concentrations Synthesis->Treatment Culture Cell Culture (e.g., MCF7, K562) Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Viability Cell Proliferation Assay (e.g., CCK-8) Treatment->Viability Western Western Blot for Target Protein Levels Lysis->Western Quantification Densitometry and IC50/DC50 Calculation Western->Quantification Viability->Quantification

References

Navigating Bioconjugation: A Comparative Guide to the Stability of the Urethane Linkage from Propargyl-PEG4-5-nitrophenyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the choice of linker is a critical determinant of the final conjugate's success. The stability of the bond connecting a molecule of interest to a biomolecule dictates its pharmacokinetic profile, efficacy, and potential for off-target effects. This guide provides an in-depth analysis of the stability of the urethane (B1682113) linkage formed from Propargyl-PEG4-5-nitrophenyl carbonate, a popular heterobifunctional linker, and compares its performance with other commonly used linkages, supported by experimental data and detailed protocols.

This compound is a versatile tool in bioconjugation, featuring a propargyl group for click chemistry and a 5-nitrophenyl carbonate group for reaction with primary amines. This reaction forms a stable urethane (carbamate) linkage. Understanding the stability of this bond under physiological conditions is paramount for designing robust and effective bioconjugates.

Comparative Stability of Linker Chemistries

The stability of a linker is not an absolute value but is highly dependent on its chemical nature and the environment it is exposed to, including pH and the presence of enzymes. Here, we compare the urethane linkage with other prevalent linker types.

Linker TypeLinkage FormedGeneral Stability CharacteristicsCleavage Mechanism
This compound Urethane (Carbamate) Generally stable under physiological pH.[1] Susceptible to hydrolysis under basic conditions and potential enzymatic cleavage.[2][3]Hydrolysis, Enzymatic
NHS Esters (e.g., NHS-PEG-Maleimide) AmideHighly stable to chemical hydrolysis at physiological pH. Can be cleaved by certain proteases.Enzymatic
Hydrazone Linkers HydrazonepH-sensitive. Stable at physiological pH (~7.4) but hydrolyzes under acidic conditions (e.g., in endosomes/lysosomes).[4]Acid-catalyzed hydrolysis
Disulfide Linkers DisulfideStable in the bloodstream but readily cleaved in the reducing environment of the cytoplasm.[4]Reduction
Thioether Linkers (e.g., from Maleimide) ThioetherHighly stable and generally considered non-cleavable.[5]-

Note: The stability of these linkers can be influenced by the specific molecular context and the nature of the conjugated molecules.

Experimental Assessment of Urethane Linkage Stability

To quantitatively assess the stability of the urethane linkage derived from this compound, a series of in vitro experiments can be performed. The primary method involves incubating the bioconjugate in a relevant biological matrix, such as human plasma or serum, and monitoring the amount of intact conjugate over time.

Key Experimental Protocols

1. In Vitro Plasma Stability Assay:

This assay determines the rate of degradation of the bioconjugate in plasma, providing an indication of its in vivo stability.[2][6][7]

  • Objective: To determine the half-life (t½) of the urethane linkage in human plasma.

  • Methodology:

    • Prepare a stock solution of the bioconjugate.

    • Incubate the bioconjugate (e.g., at a final concentration of 1 µM) in human plasma at 37°C.[2][6]

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Quench the reaction at each time point by adding a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).[6]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the intact bioconjugate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]

    • Calculate the percentage of the remaining intact conjugate at each time point relative to the 0-hour time point.

    • Determine the half-life by plotting the natural logarithm of the percentage of remaining conjugate against time.[2]

2. pH Stability Assay:

This assay evaluates the susceptibility of the urethane linkage to hydrolysis at different pH values, mimicking various physiological and subcellular environments.

  • Objective: To assess the stability of the urethane linkage under acidic, neutral, and basic conditions.

  • Methodology:

    • Prepare buffer solutions at a range of pH values (e.g., pH 4.0, 7.4, and 9.0).

    • Incubate the bioconjugate in each buffer at 37°C.

    • Collect and analyze aliquots at various time points as described in the plasma stability assay.

    • Compare the degradation rates at different pH values.

Data Presentation

Linker ChemistryHalf-life in Human Plasma (t½, hours) at 37°CStability at pH 5.0 (% remaining after 24h)Stability at pH 7.4 (% remaining after 24h)Stability at pH 9.0 (% remaining after 24h)
Urethane (from p-Nitrophenyl carbonate) Data to be determined experimentally>90%>90%<50%
Amide (from NHS Ester) >100>95%>95%>90%
Hydrazone >100<20%>90%>90%
Disulfide Variable (dependent on reducing agents)>90%>90%>90%

Note: The values presented for linkers other than the target urethane are illustrative and based on general knowledge from the literature. Actual values can vary depending on the specific conjugate.

Visualization of Experimental Workflow

To provide a clear overview of the process for assessing linker stability, the following diagrams illustrate the key steps involved.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Bioconjugate Stock Solution incubate_plasma Incubate at 37°C start->incubate_plasma incubate_ph Incubate at 37°C start->incubate_ph plasma Human Plasma plasma->incubate_plasma buffers pH Buffers (4.0, 7.4, 9.0) buffers->incubate_ph quench Quench Reaction incubate_plasma->quench incubate_ph->quench centrifuge Centrifuge quench->centrifuge analyze HPLC or LC-MS Analysis centrifuge->analyze data Data Analysis (Half-life) analyze->data

Caption: Workflow for in vitro stability assessment of bioconjugate linkers.

signaling_pathway cluster_conjugate Bioconjugate cluster_degradation Degradation Pathways cluster_products Degradation Products conjugate Intact Bioconjugate (Molecule-Linker-Biomolecule) hydrolysis Hydrolysis (e.g., high pH) conjugate->hydrolysis Chemical Instability enzymatic Enzymatic Cleavage (e.g., in plasma) conjugate->enzymatic Biological Instability products Released Molecule + Degraded Linker-Biomolecule hydrolysis->products enzymatic->products

Caption: Pathways of urethane linkage degradation in a bioconjugate.

Conclusion

The urethane linkage formed from this compound offers a stable connection for many bioconjugation applications, particularly under acidic to neutral pH conditions. However, its susceptibility to hydrolysis in basic environments and potential enzymatic cleavage necessitates careful evaluation in the context of the intended biological application. Compared to highly stable amide or thioether linkages, the urethane bond may offer a balance between stability and potential for controlled release. For applications requiring cleavage in specific cellular compartments, pH-sensitive or enzymatically cleavable linkers might be more suitable. Ultimately, the optimal linker choice will depend on a thorough understanding of the desired pharmacokinetic profile and the biological environment the bioconjugate will encounter. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make an informed decision and to ensure the development of robust and effective bioconjugates.

References

A Comparative Guide to Analytical Techniques for Confirming Propargyl-PEG4-5-nitrophenyl carbonate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key analytical techniques to confirm the successful conjugation of Propargyl-PEG4-5-nitrophenyl carbonate to amine-containing molecules. The formation of a stable urethane (B1682113) bond is the primary indicator of a successful reaction. Below, we compare Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering experimental protocols and expected quantitative data to aid in the selection of the most appropriate analytical strategy.

Overview of the Conjugation Reaction

This compound is a heterobifunctional linker. The 5-nitrophenyl carbonate group reacts with primary amines to form a stable urethane linkage, releasing 4-nitrophenol (B140041) as a byproduct. The terminal propargyl group is then available for subsequent "click" chemistry reactions. Confirmation of the initial conjugation is crucial before proceeding with further modifications.

Comparison of Analytical Techniques

The choice of analytical technique depends on the information required, from simple confirmation of functional group conversion to detailed structural elucidation and purity assessment.

TechniqueInformation ProvidedKey AdvantagesKey Limitations
FTIR Spectroscopy Confirmation of the conversion of the carbonate group to a urethane group.Rapid, simple, and provides direct evidence of bond formation.Not quantitative, provides limited structural information, and may not be sensitive enough for low concentration samples.
HPLC Separation and quantification of the conjugated product from starting materials and byproducts.Excellent for assessing purity, reaction completion, and for purification. Can be quantitative.Does not provide direct structural information of the product. Retention time can be influenced by many factors.
Mass Spectrometry Precise mass determination of the conjugated product.Highly sensitive and provides unambiguous confirmation of the covalent modification. Can be coupled with HPLC (LC-MS) for enhanced analysis.Can be complex to interpret for heterogeneous samples. Does not provide information on the location of the modification on a large molecule.
NMR Spectroscopy Detailed structural information of the conjugate, including the location of the modification.Provides the most detailed structural information.Lower sensitivity compared to MS, requires higher sample concentrations, and can be complex to interpret for large molecules.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the analysis of the conjugation of this compound to a model primary amine.

Table 1: Expected FTIR Peak Shifts
Functional GroupStarting Material (this compound)Conjugated Product (Propargyl-PEG4-urethane)Change upon Conjugation
Carbonate C=O Stretch~1760 cm⁻¹AbsentDisappearance of the peak
Urethane N-H StretchAbsent~3340 cm⁻¹ (broad)Appearance of a broad peak
Urethane C=O StretchAbsent~1700-1730 cm⁻¹Appearance of a strong peak[1][2][3]
Urethane C-N Stretch / N-H BendAbsent~1535 cm⁻¹Appearance of a peak[1]
NO₂ Stretch (from nitrophenyl)~1530 cm⁻¹ and ~1350 cm⁻¹Absent in purified productDisappearance after purification
Table 2: Illustrative HPLC Retention Times

(Note: Absolute retention times will vary depending on the specific column, mobile phase, and gradient conditions used. The key indicator is the relative shift in retention time.)

CompoundExpected Retention Time (minutes)Rationale for Shift
This compound12.5More hydrophobic due to the nitrophenyl group.
Amine-containing molecule5.2Typically more polar.
Propargyl-PEG4-urethane conjugate10.8The conjugate will have a different polarity compared to the starting materials, often eluting between them or later depending on the nature of the amine-containing molecule. A shift in retention time is a strong indicator of a reaction.
4-nitrophenol (byproduct)8.1Expected to elute as a separate peak.
Table 3: Mass Spectrometry Data
CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected m/z for [M+H]⁺
This compoundC₁₈H₂₃NO₉397.14398.15
Example Conjugate: Propargyl-PEG4-NH-(CH₂)₂-OHC₁₃H₂₅NO₆291.17292.18

(Calculation for Example Conjugate: Mass of Propargyl-PEG4- + Mass of -NH-(CH₂)₂-OH - Mass of leaving group)

Table 4: Expected ¹H NMR Chemical Shifts (in CDCl₃)
Proton(s)This compound (ppm)Propargyl-PEG4-urethane Conjugate (ppm)Change upon Conjugation
Nitrophenyl aromatic protons~8.3 and ~7.4AbsentDisappearance of these signals.
PEG backbone (-O-CH₂-CH₂-O-)~3.6-3.8~3.6-3.8Minimal change.
Propargyl CH~2.5~2.5Minimal change.
Propargyl CH₂~4.2~4.2Minimal change.
Urethane N-HAbsent~5.0-6.0 (broad)Appearance of a broad singlet.
CH₂ adjacent to urethane~4.4~4.2Slight upfield shift after removal of the electron-withdrawing nitrophenyl carbonate.

Experimental Protocols

General Conjugation Protocol
  • Dissolve the amine-containing molecule in a suitable aprotic solvent such as DMF or DMSO.

  • Add this compound (typically 1.1 to 1.5 molar excess) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (typically 2-3 molar excess), to scavenge the acid formed during the reaction.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, the product can be purified by preparative HPLC or column chromatography.

FTIR Spectroscopy
  • Acquire an FTIR spectrum of the starting material (this compound).

  • After the reaction and purification, acquire an FTIR spectrum of the final product.

  • Compare the two spectra, looking for the disappearance of the carbonate peak (~1760 cm⁻¹) and the appearance of the urethane N-H (~3340 cm⁻¹) and C=O (~1700-1730 cm⁻¹) peaks.[1][2][3]

HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm and 280 nm. The release of 4-nitrophenol can also be monitored at higher wavelengths (~320-400 nm depending on pH).

  • Inject samples of the starting material, the reaction mixture at different time points, and the purified product to monitor the appearance of the product peak and the disappearance of the reactant peaks.

Mass Spectrometry (LC-MS)
  • Use the same HPLC conditions as described above.

  • Interface the HPLC system with an electrospray ionization (ESI) mass spectrometer.

  • Acquire mass spectra in positive ion mode.

  • Determine the m/z of the major peaks and compare them to the theoretical masses of the starting material and the expected product.

NMR Spectroscopy
  • Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the disappearance of the nitrophenyl aromatic protons and the appearance of the urethane N-H proton signal, along with the expected shifts for the protons adjacent to the newly formed urethane bond.

Visualizing the Workflow and Technique Comparison

Experimental Workflow for Conjugation and Confirmation

experimental_workflow cluster_reaction Conjugation Reaction cluster_monitoring Reaction Monitoring cluster_purification Purification cluster_analysis Confirmation of Conjugation Reactants This compound + Amine-containing molecule Reaction Stir in aprotic solvent with non-nucleophilic base Reactants->Reaction HPLC_TLC HPLC / TLC Reaction->HPLC_TLC Time points Purification Preparative HPLC or Column Chromatography HPLC_TLC->Purification Upon completion FTIR FTIR Spectroscopy Purification->FTIR HPLC_Analysis Analytical HPLC Purification->HPLC_Analysis MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR

Caption: A typical experimental workflow for the conjugation of this compound and subsequent analytical confirmation.

Comparison of Analytical Techniques

analytical_comparison cluster_techniques Analytical Techniques Conjugate Propargyl-PEG4-Urethane Conjugate FTIR FTIR (Functional Group Conversion) Conjugate->FTIR Qualitative HPLC HPLC (Purity & Quantification) Conjugate->HPLC Quantitative MS Mass Spec (Molecular Weight Confirmation) Conjugate->MS High Sensitivity NMR NMR (Detailed Structure) Conjugate->NMR High Detail

Caption: A logical diagram comparing the primary information obtained from each analytical technique for the characterization of the conjugate.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG4-5-nitrophenyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Propargyl-PEG4-5-nitrophenyl carbonate, ensuring the safety of laboratory personnel and environmental protection.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While a Safety Data Sheet (SDS) for this specific compound may classify it as "not classified as a hazard," the presence of a nitrophenyl group warrants a cautious approach, treating it as potentially hazardous waste.[1]

Immediate Safety Considerations

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat.

In the event of a spill, avoid direct contact with the skin and eyes. For small spills, the material should be mixed with sand or a similar inert absorbent material, swept up, and placed in a tightly closed container for disposal.[2] It is crucial to prevent the material from entering drains or water courses.[2]

Quantitative Data Summary
PropertyValue
CAS Number 1422540-81-5[2][3]
Molecular Formula C18H23NO9[2]
Molecular Weight 397.38 g/mol [2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials.

1. Waste Classification and Segregation:

  • Treat as Hazardous Waste: Due to the presence of the nitrophenyl carbonate functional group, which is common in potentially reactive and toxic compounds, it is prudent to manage this compound as hazardous chemical waste.[1]

  • Segregate Waste Streams:

    • Solid Waste: Collect un-used or expired solid this compound in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and leak-proof hazardous waste container designated for organic liquid waste. Do not mix with aqueous or other incompatible waste streams.[1]

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a designated solid hazardous waste container.

2. Waste Accumulation and Storage:

  • Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA within the laboratory, at or near the point of generation.[2][4]

  • Proper Containerization:

    • Use containers that are chemically compatible with the waste.

    • Ensure containers are in good condition, with no leaks or damage.

    • Keep containers securely closed at all times, except when adding waste.

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

3. Disposal Procedure:

  • Consult Institutional EHS: Before initiating any disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

  • Arrange for Professional Disposal: Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste containers.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.[2]

  • Empty Container Management: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Experimental Workflow for Disposal

DisposalDecision start Waste Generated Containing This compound is_solid Is the waste solid? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Organic Hazardous Waste Container is_solid->liquid_waste No store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

References

Essential Safety and Operational Guide for Propargyl-PEG4-5-nitrophenyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Propargyl-PEG4-5-nitrophenyl carbonate (CAS: 1422540-81-5).[1] Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety during handling.[1]

Protection Type Recommended Equipment Specification and Use
Eye Protection Safety Goggles or GlassesWear chemical safety goggles or safety glasses with side shields to protect against splashes.[1][2]
Hand Protection Nitrile GlovesWear suitable disposable nitrile gloves. Inspect gloves before use and dispose of them immediately if contamination is suspected.[1][3]
Skin Protection Laboratory CoatA standard laboratory coat should be worn to protect the skin and clothing.[1]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][4]

Operational Plan: Safe Handling Protocol

2.1. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

2.2. Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting: If working with the solid form, handle it carefully to avoid creating dust.[4] Weigh the required amount in a fume hood or on a dedicated bench space with minimal air currents.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: This compound is a heterobifunctional linker used in bioconjugation, such as PEGylation and click chemistry.[5][6] The nitrophenyl carbonate group reacts with primary amines (e.g., on proteins or peptides), while the propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition.[6][7] Conduct all reactions in appropriate reaction vessels within a fume hood.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Disposal Plan

3.1. Waste Segregation:

  • Solid Waste: Unused solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this chemical should be collected in a labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[1]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

3.2. Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • For accidental spills, mix the material with an inert absorbent such as sand or vermiculite, sweep it up, and place it in a tightly closed container for disposal.[1]

Emergency Procedures

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[1]
Skin Contact Immediately wash the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.[1]
Ingestion Do not induce vomiting. Seek immediate medical attention.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Weigh Compound B->C D Dissolve in Solvent C->D Start Experiment E Add to Biomolecule (e.g., Protein) D->E F Incubate Reaction E->F G Purify Conjugate F->G H Dispose of Waste G->H End Experiment I Decontaminate Work Area H->I J Remove PPE I->J

Caption: Experimental workflow for bioconjugation.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.